4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSEDDAXXEPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378841 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195062-57-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science applications. This versatile organoboron compound, also known as p-tolylboronic acid pinacol ester, is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]
This document details the most common and effective synthetic routes, providing in-depth experimental protocols and characterization data to support researchers in their synthetic endeavors.
Synthetic Pathways
Two principal synthetic routes are predominantly employed for the preparation of this compound:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes a p-tolyl halide (typically bromide or iodide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3] This method is favored for its mild reaction conditions and broad functional group tolerance.[4]
-
Grignard Reaction: This classic organometallic approach involves the formation of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) which then reacts with a trialkyl borate, followed by esterification with pinacol. This method is a robust and often high-yielding alternative to the Miyaura borylation.[5]
Below are detailed experimental protocols for each of these synthetic strategies.
Experimental Protocols
Method 1: Miyaura Borylation of p-Bromotoluene
This protocol is adapted from established Miyaura borylation procedures.[3]
Reaction Scheme:
Materials and Reagents:
-
p-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add p-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as hexane.
Quantitative Data Summary (Miyaura Borylation)
| Parameter | Value |
| Reactants | |
| p-Bromotoluene | 1.0 equiv |
| Bis(pinacolato)diboron | 1.1 equiv |
| Catalyst | |
| Pd(dppf)Cl₂ | 0.03 equiv |
| Base | |
| Potassium Acetate | 3.0 equiv |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Method 2: Grignard Reaction with Trialkyl Borate and Pinacol
This protocol is a modification of established procedures for the synthesis of arylboronic acids and their pinacol esters.[5]
Reaction Workflow:
Caption: Synthesis of the target compound via the Grignard reaction pathway.
Materials and Reagents:
-
p-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of p-bromotoluene (1.0 equiv) in anhydrous THF.
-
Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Boration and Esterification:
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.2 equiv) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and add a solution of pinacol (1.1 equiv) in diethyl ether or ethyl acetate.
-
Stir the mixture vigorously for 2-4 hours. A Dean-Stark apparatus can be used to remove water azeotropically and drive the esterification to completion.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary (Grignard Reaction)
| Parameter | Value |
| Reactants | |
| p-Bromotoluene | 1.0 equiv |
| Magnesium Turnings | 1.2 equiv |
| Trimethyl Borate | 1.2 equiv |
| Pinacol | 1.1 equiv |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~24 hours |
| Typical Yield | 65-85% |
Characterization Data
The final product, this compound, is typically a white to off-white solid.[2]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, J = 7.9 Hz, 2H), 7.20 (d, J = 7.9 Hz, 2H), 2.37 (s, 3H), 1.34 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 141.0, 134.8, 128.7, 83.7, 24.9, 21.6.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| Appearance | White to off-white solid[2] |
| Melting Point | 52-56 °C[2] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the Miyaura borylation.
Caption: General workflow for the Miyaura borylation synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 195062-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Tolylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of p-tolylboronic acid pinacol ester. It includes detailed experimental protocols for its synthesis via the Miyaura borylation and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
p-Tolylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, is a white solid at room temperature. It is a key intermediate in organic synthesis, valued for its stability and versatility in carbon-carbon bond formation. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BO₂ | [1] |
| Molecular Weight | 218.10 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | Data not available for the para isomer. The ortho isomer (2-tolylboronic acid pinacol ester) has a melting point of 18 °C. Related arylboronic acid pinacol esters are typically solids at room temperature. | |
| Boiling Point | Data not available. | |
| Solubility | While specific quantitative data is not readily available, pinacol esters of arylboronic acids generally exhibit good solubility in a range of organic solvents such as chloroform, acetone, and ethers. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for p-tolylboronic acid pinacol ester.
¹H NMR Spectral Data
The ¹H NMR spectrum of p-tolylboronic acid pinacol ester is characterized by distinct signals corresponding to the aromatic protons of the tolyl group and the methyl protons of the pinacol ester.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.72 | d | 8.4 | 2H, Ar-H (ortho to boron) |
| 7.23 | d | 8.4 | 2H, Ar-H (meta to boron) |
| 2.48 | s | - | 3H, Ar-CH₃ |
| 1.35 | s | - | 12H, C(CH₃)₄ |
Solvent: CDCl₃[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 142.7 | Ar-C (para to boron) |
| 135.2 | Ar-C (ortho to boron) |
| 125.0 | Ar-C (meta to boron) |
| 83.8 | O-C(CH₃)₂ |
| 24.9 | O-C(CH₃)₂ |
| 15.1 | Ar-CH₃ |
Solvent: CDCl₃[2] Note: The carbon atom attached to boron is often not observed or appears as a broad signal due to quadrupolar relaxation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of p-tolylboronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of p-Tolylboronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes the palladium-catalyzed borylation of p-bromotoluene with bis(pinacolato)diboron.[3]
Materials:
-
p-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add p-bromotoluene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Add anhydrous 1,4-dioxane to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford p-tolylboronic acid pinacol ester as a white solid.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key organoboron compound frequently utilized in organic synthesis and materials science.[1] The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and ¹H NMR Assignments
This compound, also known as p-tolylboronic acid pinacol ester, possesses a distinct molecular architecture that gives rise to a characteristic ¹H NMR spectrum. The structure consists of a p-tolyl group attached to a pinacolato boronate ester. This arrangement leads to specific chemical shifts and coupling patterns for the aromatic and aliphatic protons.
Data Presentation
The following table summarizes the expected ¹H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.71 | Doublet (d) | 2H | 8.0 | Ar-H (ortho to Boron) |
| 7.20 | Doublet (d) | 2H | 8.0 | Ar-H (meta to Boron) |
| 2.38 | Singlet (s) | 3H | - | Ar-CH₃ |
| 1.34 | Singlet (s) | 12H | - | -C(CH₃)₂ |
Note: This data is a representative example based on typical chemical shifts for this class of compounds and may vary slightly depending on experimental conditions.
Experimental Protocol
Sample Preparation:
A standard protocol for preparing a sample for ¹H NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, commonly deuterated chloroform (CDCl₃). The choice of solvent is crucial as it should completely dissolve the analyte without interfering with the spectral regions of interest.
-
Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition:
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. The general steps for data acquisition include:
-
Instrument Insertion: Carefully insert the prepared NMR tube into the spectrometer's magnet.
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus to maximize signal detection.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing: The acquired FID is then subjected to a Fourier transform to generate the final ¹H NMR spectrum.
Visualization of Molecular Structure and ¹H NMR Signals
The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic ¹H NMR signals.
Caption: Molecular structure and corresponding ¹H NMR signals.
References
An In-depth Technical Guide on p-Tolylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of p-tolylboronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery. While a definitive crystal structure for p-tolylboronic acid pinacol ester is not publicly available in major crystallographic databases at the time of this writing, this document consolidates available data on its synthesis, chemical properties, and significant applications. The guide includes a detailed experimental protocol for its preparation and a summary of its key molecular and physical properties. This information is intended to support researchers and professionals in leveraging this versatile reagent for their synthetic and drug development endeavors.
Molecular Structure
While a three-dimensional crystal structure is not available, the two-dimensional chemical structure of p-tolylboronic acid pinacol ester is well-established.
Caption: 2D structure of p-tolylboronic acid pinacol ester.
Chemical and Physical Properties
A summary of the key quantitative data for p-tolylboronic acid pinacol ester is provided below. This data is essential for its application in various chemical reactions and for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| CAS Number | 195062-57-8 |
| Appearance | White to off-white solid |
| Melting Point | 69-73 °C |
| Boiling Point | 284.5 °C at 760 mmHg |
| Density | 0.98 g/cm³ |
Synthesis of p-Tolylboronic Acid Pinacol Ester
p-Tolylboronic acid pinacol ester is commonly synthesized through the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol. A widely used and efficient method involves the reaction of p-tolylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of p-tolylboronic acid pinacol ester.
Caption: Workflow for the synthesis of p-tolylboronic acid pinacol ester.
Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF) are added. A solution of p-bromotoluene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, p-tolylmagnesium bromide. The reaction is typically complete when most of the magnesium has been consumed.
-
Borylation Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Reaction Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed sequentially with water and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure p-tolylboronic acid pinacol ester.
Applications in Research and Drug Development
p-Tolylboronic acid pinacol ester is a versatile and widely used reagent in organic chemistry, with significant applications in the pharmaceutical industry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of p-tolylboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds. These structural motifs are prevalent in many pharmaceutical agents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Role in Drug Discovery
The tolyl group is a common substituent in many biologically active molecules. The use of p-tolylboronic acid pinacol ester allows for the efficient introduction of this moiety into drug candidates. Its stability, ease of handling, and high reactivity in cross-coupling reactions make it an invaluable tool for medicinal chemists in the synthesis of new chemical entities with potential therapeutic applications.
Materials Science
Beyond pharmaceuticals, p-tolylboronic acid pinacol ester is utilized in the synthesis of organic materials with specific electronic and photophysical properties. The biaryl structures formed through its coupling reactions can be incorporated into polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
Conclusion
p-Tolylboronic acid pinacol ester is a cornerstone reagent in modern synthetic chemistry. While its definitive crystal structure remains to be publicly reported, its synthesis, properties, and broad applicability are well-documented. This guide provides essential information for researchers and professionals to effectively utilize this compound in their work, from laboratory-scale synthesis to the development of novel pharmaceuticals and materials. Further research into the solid-state structure of this and related boronic esters could provide deeper insights into their reactivity and stability.
A Comprehensive Technical Guide to the Stability and Storage of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this compound is paramount for ensuring reaction reproducibility, maximizing yields, and maintaining reagent integrity throughout its shelf life.
Core Stability Profile
This compound, also known as p-tolylboronic acid pinacol ester, is a white to off-white crystalline solid.[1] While generally considered a stable organoboron compound, its long-term integrity is susceptible to environmental factors, primarily moisture and oxidation.
Key Stability Considerations:
-
Hydrolytic Stability: The primary degradation pathway for pinacol boronate esters is hydrolysis. In the presence of water, the ester can revert to the corresponding p-tolylboronic acid and pinacol. This susceptibility to hydrolysis can pose challenges, particularly in analytical procedures like reversed-phase HPLC where the aqueous mobile phase can induce on-column degradation.[2][3]
-
Oxidative Stability: Organoboranes can undergo oxidation. While specific studies on the oxidative degradation of this compound are not extensively detailed in readily available literature, it is a known degradation pathway for boronic acid derivatives, potentially leading to the cleavage of the carbon-boron bond.[4]
-
Thermal Stability: The compound is a solid with a melting point between 52-56 °C.[1] Storage at elevated temperatures is not recommended as it can accelerate degradation processes.
-
Photostability: While not extensively documented for this specific compound, prolonged exposure to light should be avoided as a general precaution for complex organic molecules.
One study has noted that samples of a similar borane compound stored without the exclusion of air for over a year showed no significant decomposition when analyzed by 11B NMR spectroscopy, indicating a degree of stability under ambient conditions if moisture is excluded.[5]
Recommended Storage and Handling Conditions
To ensure the long-term stability and efficacy of this compound, the following storage and handling protocols are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Options include room temperature (RT) or refrigerated (2-8°C).[1][5] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, though not always strictly necessary for short-term storage.[5] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Keep in a tightly sealed container.[5][6][7][8] | Prevents ingress of moisture and air. |
| Location | Store in a dry and well-ventilated place.[5][6][8] | Avoids condensation and accumulation of potentially harmful vapors. |
| Incompatibilities | Store away from strong oxidizing agents and acids.[5] | Prevents chemical reactions that could degrade the compound. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye irritation.[8]
-
Avoid the formation of dust during handling.[8]
Logical Workflow for Ensuring Reagent Stability
The following diagram illustrates the key relationships between storage conditions and the stability of this compound.
Caption: Logical flow of storage conditions and stability for the boronic ester.
Experimental Protocols for Stability Assessment
Objective: To quantify the degradation of this compound under various storage conditions over time.
Methodology: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a suitable method for monitoring the purity of the boronic ester and quantifying the formation of its primary hydrolytic degradation product, p-tolylboronic acid.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, as a mobile phase modifier).
-
This compound reference standard.
-
p-Tolylboronic acid reference standard.
-
-
Chromatographic Conditions (starting point, to be optimized):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from a higher aqueous composition to a higher organic composition to elute both the polar boronic acid and the less polar boronic ester. For example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength at which both the ester and the acid have reasonable absorbance).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile is recommended to minimize hydrolysis in the sample vial before injection.[3]
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Aliquots of the compound are stored under different conditions (e.g., refrigerated, room temperature, exposed to air, under inert gas).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), a sample is taken from each storage condition.
-
The sample is diluted to a suitable concentration with acetonitrile.
-
The sample is analyzed by HPLC-UV.
-
The peak areas of the parent compound and any degradation products are recorded.
-
The percentage of the parent compound remaining is calculated to determine the degradation rate.
-
Methodology: 11B NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is a powerful tool for directly observing the boron environment and can be used to assess the purity and degradation of boronic esters.
-
Instrumentation:
-
NMR spectrometer with a boron-observe probe.
-
-
Procedure:
-
A sample of the stored material is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
A 11B NMR spectrum is acquired.
-
The chemical shift of the pinacol ester will be distinct from that of the corresponding boronic acid.
-
Integration of the respective signals can provide a quantitative measure of the extent of hydrolysis. Samples of similar compounds have been shown to be stable for over a year with no significant decomposition observed by 11B NMR.[5]
-
By implementing these rigorous storage, handling, and analytical protocols, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key organoboron compound utilized in organic synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.
Chemical and Physical Properties
This compound, also known as p-tolylboronic acid pinacol ester, is a white to almost white powder or lump.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 195062-57-8 | [1] |
| Molecular Formula | C₁₃H₁₉BO₂ | [2] |
| Molecular Weight | 218.10 g/mol | [2] |
| Appearance | White to Almost white powder to lump | [1] |
| Melting Point | 52.0 to 56.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] While specific toxicity data for the para-isomer is limited, the GHS classification for the related meta-isomer suggests it may also be harmful if swallowed and may cause respiratory irritation.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Oral (inferred from meta-isomer) | 4 | H302: Harmful if swallowed[3] |
| Specific target organ toxicity — Single exposure (inferred from meta-isomer) | 3 | H335: May cause respiratory irritation[3] |
Pictogram:
Caption: GHS07: Exclamation Mark.
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Handling Procedures
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere where appropriate, as some organoboron compounds can be sensitive to air and moisture.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do not use water, as some organoboron compounds can react with water.[1][4]
Accidental Release Measures
For spills, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.[5] Avoid generating dust. Ensure adequate ventilation.
Toxicological Information
Boronic acids are known to act as Lewis acids and can form reversible covalent complexes with biomolecules containing diol functionalities, such as sugars and some amino acids.[8] This interaction is a key aspect of their biological activity and is being explored in drug development, for example, in the design of enzyme inhibitors.[8]
Experimental Protocols Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safe handling.
Logical Relationship for Spill Response
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
Caption: Logical steps for spill response.
This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise caution at all times.
References
- 1. gpcgateway.com [gpcgateway.com]
- 2. 2-Tolylboronic acid pinacol ester | C13H19BO2 | CID 10704008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. labinsights.nl [labinsights.nl]
In-Depth Technical Guide: Properties and Applications of GSK1016790A, a Potent TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Chemical Identification: While the CAS number 195062-57-8 was provided, extensive research indicates this number is primarily associated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene, a reagent for organic synthesis. The biologically active compound that fits the detailed inquiry for an in-depth technical guide is GSK1016790A , a potent Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist. This guide will focus on GSK1016790A, which is correctly identified by CAS Number 942206-85-1 .
Executive Summary
GSK1016790A is a highly potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This non-selective cation channel is a crucial transducer of a wide array of physical and chemical stimuli, playing a significant role in numerous physiological processes. GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the function of TRPV4 in various biological systems, both in vitro and in vivo. Its high potency, with EC50 values in the low nanomolar range, and selectivity over other TRP channels make it a superior research tool compared to less potent agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and established experimental applications of GSK1016790A. It includes detailed summaries of its mechanism of action, downstream signaling pathways, and protocols for key experimental assays, aimed at facilitating its effective use in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of GSK1016790A is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |
| Synonyms | GSK101 |
| CAS Number | 942206-85-1 |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ |
| Molecular Weight | 655.61 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | ≥97% (HPLC) |
| Solubility | DMSO: ≥15 mg/mL Ethanol: ~10 mg/mL Water: Insoluble or slightly soluble |
| Storage Conditions | Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year. It is recommended to prepare aqueous solutions fresh daily. |
Biological Activity and Quantitative Data
GSK1016790A is a potent agonist of the TRPV4 channel, inducing cation influx, primarily Ca²⁺, upon activation. Its efficacy has been demonstrated across various species and cell types.
| Assay Type | Cell Line/Tissue | Species | EC₅₀ Value | Reference(s) |
| Ca²⁺ Influx | HEK293 cells expressing human TRPV4 | Human | 2.1 nM | [1][2] |
| Ca²⁺ Influx | HEK293 cells expressing mouse TRPV4 | Mouse | 18 nM | [1][2] |
| Ca²⁺ Influx | HeLa cells expressing mouse TRPV4 | Mouse | 3.3 nM | [3] |
| Whole-cell event frequency | Primary human microvascular endothelial cells | Human | 26.9 nM | [4] |
| Cytoplasmic Aggregation of TRPV4 | HEK293 T-REx cells expressing TRPV4 | Human | 31 nM | [5] |
| Ca²⁺ Influx | Choroid plexus epithelial cells | Not Specified | 34 nM |
GSK1016790A exhibits high selectivity for TRPV4, showing no significant activity at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 µM.[2]
Mechanism of Action and Signaling Pathways
Activation of the TRPV4 channel by GSK1016790A initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. The key signaling pathways implicated are detailed below.
Primary Signaling Cascade
GSK1016790A binding to the TRPV4 channel leads to its opening and a subsequent influx of cations, most notably Ca²⁺. This elevation in intracellular calcium concentration ([Ca²⁺]i) activates a variety of downstream signaling molecules. Key among these are the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the production of Nitric Oxide (NO).
Caption: Primary signaling cascade upon GSK1016790A activation of TRPV4.
Regulation of TRPV4 Channel Trafficking
Prolonged stimulation with GSK1016790A has been shown to induce the endocytosis of TRPV4 channels from the plasma membrane. This process is a form of feedback regulation and is dependent on Ca²⁺ influx. The signaling pathways controlling this trafficking event involve Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.
Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing GSK1016790A, synthesized from published literature.
In Vitro Calcium Imaging
This protocol is designed to measure changes in intracellular calcium concentration in response to GSK1016790A stimulation in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293 expressing TRPV4, or primary endothelial cells)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
GSK1016790A stock solution (in DMSO)
-
Microplate reader with fluorescence capabilities or a fluorescence microscope
Procedure:
-
Cell Plating: Seed cells onto a 96-well black-walled, clear-bottom plate (for plate reader assays) or glass-bottom dishes (for microscopy) and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.01% w/v) in HBSS containing Ca²⁺.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for a few minutes to establish a stable signal.
-
Stimulation and Measurement:
-
Add GSK1016790A diluted to the desired final concentration in HBSS to the cells.
-
Immediately begin recording the fluorescence signal over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.
-
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4).
References
- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLOS One [journals.plos.org]
- 5. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Borylation of p-Tolyl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic borylation of p-tolyl Grignard reagents, a cornerstone reaction in organic synthesis for the formation of arylboronic acids and their derivatives. These compounds are pivotal intermediates in the construction of complex molecules, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This document details the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to guide reaction optimization.
Core Concepts: The Grignard Reaction and Electrophilic Borylation
The synthesis of p-tolylboronic acid via the Grignard pathway is a two-step process. The first step involves the formation of the p-tolylmagnesium halide (a Grignard reagent) from p-halotoluene and magnesium metal. This organometallic species is a potent nucleophile. The second step is the electrophilic borylation, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a borate ester. Subsequent hydrolysis of the resulting boronic ester furnishes the desired p-tolylboronic acid.
The overall transformation can be summarized as follows:
-
Grignard Reagent Formation: p-Tolyl-X + Mg → p-Tolyl-MgX (where X = Br, Cl, I)
-
Electrophilic Borylation: p-Tolyl-MgX + B(OR)₃ → p-Tolyl-B(OR)₂ + MgX(OR)
-
Hydrolysis: p-Tolyl-B(OR)₂ + H₂O → p-Tolyl-B(OH)₂ + 2 ROH
A critical aspect of this reaction is the careful control of conditions to minimize side reactions. Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen.[1] Therefore, anhydrous conditions are paramount for a successful synthesis.
Quantitative Data: A Comparative Overview
The yield of p-tolylboronic acid is influenced by several factors, including the choice of borate ester, reaction temperature, and the specific protocol employed. While older methods often reported yields in the range of 30-50%, modern protocols with optimized conditions can achieve significantly higher yields.[2][3]
| Borate Ester | Starting Material | Reaction Conditions | Reported Yield | Reference |
| Trimethyl borate | p-Bromotoluene | THF, -10°C to 0°C, then acidic workup | 50-70% | [2] |
| Triisopropyl borate | 3-Bromotoluene | Anhydrous THF, -78°C to room temperature | Generally high | BenchChem |
| Pinacolborane | p-Tolylmagnesium bromide | THF, 25°C | Excellent | US Patent 9,243,004 B2 |
| Diisopropylaminoborane | p-Tolylmagnesium bromide | THF, 0°C, 30 min | Good to excellent |
Reaction Mechanism and Influencing Factors
The electrophilic borylation of a Grignard reagent proceeds through the nucleophilic attack of the carbanionic carbon of the p-tolyl Grignard reagent on the electron-deficient boron atom of the borate ester. This addition forms a tetracoordinate boron intermediate. The subsequent steps involve the elimination of a magnesium alkoxide salt to yield the boronic ester, which is then hydrolyzed to the boronic acid.
Several factors can influence the outcome of the reaction:
-
Temperature: Low temperatures (typically -78°C) are often employed during the addition of the borate ester to suppress side reactions, such as the multiple addition of the Grignard reagent to the boron center.[4]
-
Stoichiometry: An excess of the borate ester is sometimes used to minimize the formation of borinic acid byproducts, which arise from the reaction of a second equivalent of the Grignard reagent with the initially formed boronic ester.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. They not only dissolve the reactants but also stabilize the Grignard reagent.[1]
-
Purity of Reagents: The magnesium turnings should be of high purity and activated to ensure efficient formation of the Grignard reagent. The p-halotoluene and borate ester should be free of moisture.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of p-tolylboronic acid.
Protocol 1: Synthesis of p-Tolylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.1 equivalents)
-
p-Bromotoluene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Flame-dry the glassware and assemble it under an inert atmosphere.
-
To the flask, add the magnesium turnings and a crystal of iodine.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Protocol 2: Electrophilic Borylation and Hydrolysis
Materials:
-
Freshly prepared p-tolylmagnesium bromide solution (from Protocol 1)
-
Triisopropyl borate (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
While maintaining the temperature at -78°C, add a solution of triisopropyl borate in anhydrous THF dropwise to the stirred Grignard solution. A thick white precipitate will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2), while stirring vigorously. This hydrolyzes the boronic ester to the boronic acid.
-
Continue to stir the mixture for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude p-tolylboronic acid. The crude product can be purified by recrystallization.
Visualizing the Process
To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
References
- 1. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Miyaura Borylation for Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Miyaura borylation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-boron bonds. This reaction, which couples aryl halides with a diboron reagent in the presence of a palladium catalyst, is instrumental in the synthesis of arylboronic esters, which are key intermediates in the widely used Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the core mechanism of the Miyaura borylation of aryl halides, offering a detailed examination of the catalytic cycle, experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.
The Catalytic Cycle: A Three-Step Process
The generally accepted mechanism for the Miyaura borylation of aryl halides proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species.[2] The palladium center is oxidized from the 0 to the +2 state. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > F, consistent with the bond dissociation energies of the C-X bond.
Transmetalation
The subsequent and often rate-determining step is transmetalation. In this phase, the boryl group from the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is transferred to the palladium(II) center, displacing the halide. This process is critically mediated by a base, most commonly potassium acetate (KOAc). The base is believed to activate the palladium complex rather than the diboron reagent.[3] The formation of a palladium-acetate complex from the oxidative addition product is more reactive towards transmetalation than the corresponding palladium-halide complex.[3] This is a key mechanistic feature that drives the reaction forward.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination from the resulting arylpalladium(II)-boryl complex. This step forms the desired arylboronic ester (Ar-Bpin) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This process involves the formation of a new carbon-boron bond and the reduction of the palladium center from +2 to 0.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane as the organoboron partner. This versatile reagent is widely employed in the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science. The pinacol ester group enhances the stability and handling of the p-tolylboronic acid, making it a preferred reagent in many synthetic applications.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a base.[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronate ester (p-tolyl) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of catalyst often depends on the reactivity of the substrates.[3]
-
Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich ligands such as SPhos and XPhos have shown high efficacy, particularly for less reactive aryl chlorides.[3]
-
Base: A base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield.[3]
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in the presence of water.[4] The solvent system plays a critical role in solubilizing the reactants and catalyst.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Toluene | RT | 12 | 90 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | THF/H₂O | 80 | 8 | 85 |
| 5 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane | 90 | 16 | 88 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 98 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 95 |
| 3 | 4-Chlorotoluene | Pd/ˢSphos (cat.) | - | K₂CO₃ (2) | Water/ACN | 110 | 12 | 92 |
| 4 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 91 |
| 5 | 4-n-Butylchlorobenzene | Pd(OAc)₂ (2) | XPhos (4) | KF (3) | Dioxane | 100 | 24 | 76 |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: General Procedure for Coupling with Aryl Chlorides (using a biarylphosphine ligand)
This protocol is adapted for less reactive aryl chlorides and often requires more active catalyst systems.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Biarylphosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 10:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the biarylphosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the degassed solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add the aryl chloride, this compound, and the base.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Palladium Catalyst Selection for Suzuki-Miyaura Coupling of p-Tolylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura cross-coupling of p-tolylboronic acid pinacol ester with aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst is critical for achieving optimal reaction outcomes, influencing yield, reaction time, and applicability to challenging substrates.
Introduction to Catalyst Systems
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which typically consists of a palladium source and a supporting ligand. For the coupling of p-tolylboronic acid pinacol ester, several classes of palladium catalysts have demonstrated high efficiency. These range from traditional catalysts like tetrakis(triphenylphosphine)palladium(0) to more advanced Buchwald palladacycles and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. The selection of the appropriate catalyst is often dictated by the reactivity of the aryl halide coupling partner and the desired reaction conditions.
Key Considerations for Catalyst Selection:
-
Activity: Modern catalysts, such as Buchwald palladacycles and PEPPSI catalysts, often exhibit higher turnover numbers and can be used at lower loadings.
-
Stability: Air- and moisture-stable precatalysts simplify reaction setup and improve reproducibility.
-
Substrate Scope: Bulky, electron-rich phosphine ligands, characteristic of Buchwald catalysts, are particularly effective for coupling sterically hindered or electron-rich/poor aryl chlorides.[2]
-
Reaction Conditions: The choice of catalyst can influence the required reaction temperature and time, with more active catalysts often allowing for milder conditions.
Comparative Data of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of p-tolylboronic acid or its pinacol ester with different aryl halides. This data is compiled from various sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 80 | 48 | ~95% (double coupling) | 0.0016 | |
| PdCl₂(dppf) | 2-Bromopyridine | Na₂CO₃ | DME/H₂O | 85 | 4 | Not Specified | 0.1 | |
| XPhos Pd G2 | 4-Chloro-1-nitrobenzene | K₃PO₄ | Dioxane/H₂O | 100 | Not Specified | >95% | Not Specified | |
| PEPPSI-IPr | Chlorobenzene | K₂CO₃ | MeOH | 80 | 12 | 95% | 0.5 | [3] |
| [Pd(C^P)(µ₂-OH)]₂ | 4-Bromoacetophenone | K₃PO₄ | Dioxane/H₂O | 40 | 18 | 97% (NMR Conv.) | 1 | |
| PdCl₂(XPhos)₂ | p-Tolyl 4-methylbenzenesulfonate | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 72% | 5 | [4] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of p-tolylboronic acid pinacol ester with an aryl bromide using different palladium catalyst systems. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides and is based on a traditional, well-established catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, p-tolylboronic acid pinacol ester, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Palladacycle (e.g., XPhos Pd G2)
This protocol utilizes a highly active, air- and moisture-stable precatalyst, often suitable for more challenging substrates, including aryl chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Dioxane, degassed (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, p-tolylboronic acid pinacol ester, and XPhos Pd G2 to a dry reaction vessel.
-
Add the degassed dioxane and the aqueous solution of potassium phosphate.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Using a PEPPSI Catalyst (e.g., PEPPSI-IPr)
This protocol employs a robust and user-friendly PEPPSI precatalyst, known for its stability and high activity.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Dioxane (4 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried vial, combine the aryl halide, p-tolylboronic acid pinacol ester, PEPPSI-IPr catalyst, and potassium carbonate.
-
Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.
-
Add dioxane at room temperature.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols for Suzuki Coupling Using p-Tolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing p-tolylboronic acid pinacol ester. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][2][3] p-Tolylboronic acid pinacol ester is a stable, easy-to-handle organoboron reagent that serves as a versatile coupling partner.[4]
Introduction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[3][5][6] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[7]
Pinacol esters of boronic acids, such as p-tolylboronic acid pinacol ester, offer enhanced stability compared to their corresponding boronic acids, preventing issues like protodeboronation.[1][2] While some boronic esters are thought to hydrolyze to the boronic acid in situ during the reaction, especially in the presence of water, this is not always a prerequisite for transmetalation.[1][2]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.[2][5]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is facilitated by a base.[2][5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst.[2][5]
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. Common pre-catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[8][9] For challenging substrates, such as aryl chlorides, or for improving reaction efficiency, specialized phosphine ligands like SPhos and XPhos can significantly enhance yields.[8][10]
-
Base: A base is essential for activating the boronic ester to facilitate the transmetalation step.[8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8] The choice of base can impact the reaction rate and selectivity.
-
Solvent: A variety of solvents can be used, often as biphasic mixtures with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5][8] The addition of water can be beneficial, especially when using boronic acid pinacol esters, as it can aid in the hydrolysis to the more reactive boronic acid and improve the solubility of the base.[11]
-
Temperature: Reaction temperatures typically range from room temperature to refluxing conditions (60–110 °C), depending on the reactivity of the coupling partners and the catalyst system used.[5]
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters with various aryl halides. These conditions serve as a valuable starting point for optimizing the coupling of p-tolylboronic acid pinacol ester.
Table 1: Representative Conditions for Suzuki Coupling with Arylboronic Acid Pinacol Esters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | - | 5-89 | [11] |
| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | Good | [7] |
| Herrmann Catalyst (2) | - | K₂CO₃ (2) | Toluene | 110 | - | - | [12] |
| Pd(OAc)₂ (10) | Ph₃P (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | - | - | [12] |
| (Ph₃P)₂PdCl₂ (5) | - | 2 M Na₂CO₃ (aq) | THF | 50 | - | High | [12] |
Table 2: Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| Aryl Halide | 1.0 | Electrophilic coupling partner |
| p-Tolylboronic Acid Pinacol Ester | 1.1 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst | 0.01 - 0.1 (1-10 mol%) | Catalyst for C-C bond formation |
| Base | 2.0 - 4.0 | Activates the boronic ester for transmetalation |
Experimental Protocols
Below are two detailed, representative protocols for the Suzuki coupling of an aryl halide with p-tolylboronic acid pinacol ester. Protocol A uses a common catalyst system suitable for aryl bromides, while Protocol B is adapted for more challenging aryl chlorides.
Protocol A: Coupling with an Aryl Bromide using Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, p-tolylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.[8]
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed toluene and water via syringe.[8]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[5][8]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol B: Coupling with an Aryl Chloride using a Buchwald Pre-catalyst
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
In an inert atmosphere glovebox, add the aryl chloride, p-tolylboronic acid pinacol ester, SPhos-Pd-G3 precatalyst, and K₃PO₄ to a reaction vial.[10]
-
Seal the vial, remove it from the glovebox, and add anhydrous 1,4-dioxane and degassed water via syringe.[10]
-
Stir the reaction mixture vigorously and heat to 100-110 °C in a preheated oil bath.[10]
-
Monitor the reaction progress. Couplings with aryl chlorides may require longer reaction times, typically 12-24 hours.[10]
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite, washing the pad with additional solvent.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane in Drug Discovery
Introduction
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, also known as p-tolylboronic acid pinacol ester, is a versatile and commercially available reagent that plays a crucial role in modern drug discovery and development. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures, which are common motifs in a wide range of biologically active compounds and approved pharmaceuticals. The stability, ease of handling, and high reactivity of this boronic acid pinacol ester make it an invaluable tool for medicinal chemists.
Key Applications in Drug Discovery
The principal application of this compound in drug discovery is as a key building block in the synthesis of drug candidates and pharmaceutical intermediates. The p-tolyl group can be strategically incorporated into a target molecule to modulate its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
1. Synthesis of Kinase Inhibitors:
Many kinase inhibitors possess a biaryl or heteroaryl core structure that is essential for their binding to the ATP-binding site of the target kinase. The Suzuki-Miyaura coupling reaction using this compound provides an efficient method for the synthesis of these scaffolds. For instance, the p-tolyl group can serve as a key hydrophobic interaction moiety within the kinase active site.
2. Construction of Hedgehog Pathway Inhibitors:
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors of this pathway, such as Sonidegib, often feature complex aromatic structures. The synthesis of such molecules can be facilitated by the use of arylboronic acid pinacol esters in Suzuki-Miyaura coupling reactions to construct the core biaryl structure.[1]
3. General Synthesis of Biaryl Scaffolds:
The biaryl motif is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes. The ability to efficiently introduce a p-tolyl group allows for the rapid generation of diverse libraries of biaryl compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02 - 0.05 equiv), and base (2.0 - 3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions using Arylboronic Acid Pinacol Esters
| Aryl Halide | Arylboronic Acid Pinacol Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[2] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 | Adapted from[3] |
| 2-Chloropyridine | 3-Thienylboronic acid pinacol ester | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 78 | General Protocol |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | 75 | Adapted from[4] |
Table 2: Biological Activity of Representative Kinase Inhibitors with Biaryl Scaffolds
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Trametinib | MEK1/MEK2 | 0.92 / 1.8 | IC₅₀ < 200 nM in high-MYC SCLC cell lines | [5],[6] |
| Sonidegib | SMO (Hedgehog Pathway) | 1.3 | - | [1] |
| PIM-1 Inhibitor | PIM-1 | 5 | - | [7] |
| LRRK2 Inhibitor | G2019S-LRRK2 | 19 | - | [8] |
Visualizations
Caption: MEK Signaling Pathway and the inhibitory action of Trametinib.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Hedgehog Signaling Pathway and the inhibitory action of Sonidegib.
References
- 1. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Tolylboronic Acid Pinacol Ester in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-tolylboronic acid pinacol ester in various areas of materials science. The information is intended to guide researchers in the synthesis and characterization of advanced materials with applications in organic electronics, stimuli-responsive systems, and sensing.
Application in Organic Electronics via Suzuki-Miyaura Cross-Coupling
P-tolylboronic acid pinacol ester is a crucial building block in the synthesis of conjugated polymers and small molecules for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The tolyl group can enhance the solubility and influence the morphological and electronic properties of the resulting materials. The pinacol ester provides stability and ease of handling compared to the free boronic acid, making it ideal for Suzuki-Miyaura cross-coupling reactions.
This protocol describes a representative Suzuki-Miyaura polymerization to synthesize a copolymer of a dibrominated aromatic monomer and a diboronic acid ester derivative, where p-tolylboronic acid pinacol ester is a key reactant for one of the monomers.
Materials:
-
A dibrominated aromatic monomer (e.g., 9,10-dibromoanthracene)
-
Bis(pinacolato)diboron
-
p-Tolylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Synthesis: If a diboronic ester monomer containing the p-tolyl group is not available, it can be synthesized via a double Suzuki-Miyaura coupling of a dihaloaromatic core with two equivalents of p-tolylboronic acid pinacol ester.
-
Polymerization Setup: In a Schlenk flask, dissolve the dibrominated monomer (1.0 mmol) and the diboronic ester monomer (1.0 mmol) in the anhydrous solvent (20 mL).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (0.02 mmol) and the base (4.0 mmol) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 24-72 hours under an inert atmosphere. Monitor the reaction progress by GPC or TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a precipitating solvent such as methanol or acetone.
-
Purification: Collect the polymer precipitate by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer).
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
The following table summarizes typical properties of conjugated polymers incorporating p-tolyl groups, synthesized via Suzuki-Miyaura coupling. Data is representative and can vary based on the specific polymer backbone.
| Property | Typical Value Range | Significance in Organic Electronics |
| Molecular Weight (Mn) | 10 - 100 kDa | Influences film formation, morphology, and mechanical stability. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C | Crucial for device lifetime and operational stability. |
| Hole Mobility | 10⁻⁴ - 10⁻² cm² V⁻¹ s⁻¹ | Determines the charge transport efficiency in OFETs and OPVs.[1] |
| Electroluminescence Peak | Varies (typically in the visible spectrum) | Determines the color of light emitted from an OLED. |
Application in Stimuli-Responsive Materials
P-tolylboronic acid pinacol ester can be incorporated into polymer structures to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of diols like glucose. This is due to the reversible formation of boronate esters with diols.
This protocol details the synthesis of a poly(vinyl alcohol) (PVA) based hydrogel crosslinked with a p-tolyl-functionalized bis(boronic acid pinacol ester).
Materials:
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)
-
A bis(boronic acid pinacol ester) crosslinker containing a p-tolyl group (synthesized separately)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90 °C with stirring until the PVA is fully dissolved. Cool the solution to room temperature.
-
Crosslinker Solution Preparation: Prepare a solution of the bis(boronic acid pinacol ester) crosslinker in a minimal amount of a water-miscible organic solvent like DMSO.
-
Hydrogel Formation: Add the crosslinker solution to the PVA solution with vigorous stirring. The amount of crosslinker can be varied to control the crosslinking density and mechanical properties of the hydrogel.
-
Gelation: Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentrations and specific crosslinker used.
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water periodically, to remove any unreacted crosslinker and solvent.
-
Equilibration: Equilibrate the hydrogel in PBS (pH 7.4) before testing its glucose-responsive properties.
The table below presents representative data for the swelling behavior and release of a model drug from a boronic acid-functionalized hydrogel in response to glucose. While this data is for a phenylboronic acid system, similar trends are expected for a p-tolylboronic acid functionalized hydrogel.
| Stimulus | Swelling Ratio (%) | Cumulative Drug Release (%) after 8h |
| PBS (pH 7.4), 0 mM Glucose | 350 ± 25 | 20 ± 5 |
| PBS (pH 7.4), 5 mM Glucose | 450 ± 30 | 45 ± 7 |
| PBS (pH 7.4), 20 mM Glucose (High) | 600 ± 40 | 85 ± 10 |
Application in Fluorescent Sensors
The boronic acid moiety is a well-established recognition unit for saccharides. When combined with a fluorophore, p-tolylboronic acid pinacol ester derivatives can act as fluorescent sensors. The binding of a saccharide to the boronic acid can modulate the fluorescence of the molecule through mechanisms like Photoinduced Electron Transfer (PET).
This protocol outlines the general procedure for evaluating the fluorescence response of a sensor molecule towards different saccharides.
Materials:
-
A fluorescent sensor molecule containing a p-tolylboronic acid pinacol ester moiety.
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the buffer.
-
Fluorometer
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration in the buffer solution.
-
Fluorescence Measurement: Record the initial fluorescence spectrum of the sensor solution.
-
Titration: Add small aliquots of the saccharide stock solution to the sensor solution in a cuvette.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration to determine the binding affinity (association constant).
The following table shows representative performance data for a boronic acid-based fluorescent sensor for glucose. The p-tolyl group can influence the sensor's sensitivity and selectivity.
| Parameter | Typical Value | Significance |
| Excitation Wavelength | Fluorophore-dependent | Wavelength of light used to excite the sensor. |
| Emission Wavelength | Fluorophore-dependent | Wavelength of light emitted by the sensor. |
| Detection Limit | Low mM to high µM range | The lowest concentration of analyte that can be detected. |
| Association Constant (Ka) | 10² - 10⁴ M⁻¹ for glucose | Indicates the binding strength between the sensor and the analyte. |
| Selectivity | Fructose > Glucose > Galactose | The preferential binding to a specific saccharide. |
Visualizations
Caption: Workflow for Suzuki-Miyaura Polymerization.
Caption: Mechanism of Glucose-Responsive Drug Release.
Caption: Principle of a PET-based Fluorescent Sensor.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Aryl Halides with 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is particularly powerful for the synthesis of biaryl and substituted aromatic compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This document provides a detailed protocol for the cross-coupling of various aryl halides with 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a common and stable boronate ester. The resulting 4-methylbiphenyl derivatives are important intermediates in the synthesis of various organic molecules, including sartan-based antihypertensive drugs.[3]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronate ester (p-tolyl-Bpin) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-p-tolyl) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following protocols provide representative procedures for the Suzuki-Miyaura coupling. Reaction conditions may require optimization based on the specific aryl halide used.
Protocol 1: General Procedure with Homogeneous Catalyst
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 mmol)[1][4]
-
Toluene and deionized water (e.g., 5:1 ratio) or other suitable solvent system (e.g., Ethanol/Water, Acetone/Water)[1][4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system or glass column
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene and 2 mL of water) via syringe.[1]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions for the coupling of various aryl halides with arylboronic acids or their pinacol esters, which serve as a guide for the target reaction. Yields are highly dependent on the specific substrate and precise conditions used.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (0.5%) | Na₂CO₃ | Water/Acetone | 35 | 0.5 | >95 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/Water | 90 | 6 | ~92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd/C (5%) | K₂CO₃ | Ethanol/Water | 80 | 8 | ~88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2%) / PPh₃ (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ | Toluene | 110 | 16 | ~75 |
Table derived from general conditions reported in the literature.[1][4][6][7][8] Yields are illustrative and will vary.
Mandatory Visualizations
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Solvents: Organic solvents such as toluene and dioxane are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Solid bases like potassium carbonate can be irritating. Avoid contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders with care according to institutional safety guidelines.
-
Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, in accordance with local and institutional regulations.[3]
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst has not been deactivated by oxygen. Use freshly degassed solvents and maintain a robust inert atmosphere.
-
Insufficient Base: The base may be of poor quality or insufficient. Use a freshly opened or dried base.
-
Low Temperature: The reaction may require higher temperatures, especially for less reactive aryl chlorides.
-
-
Formation of Side Products (e.g., Homocoupling of Boronate Ester):
-
This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature.
-
Ensure the inert atmosphere is maintained, as oxygen can promote homocoupling.
-
-
Difficulty in Purification:
-
If the product is difficult to separate from starting materials or byproducts, consider using a different solvent system for chromatography or recrystallization.
-
References
Application Notes & Protocols: Optimal Base Selection for Suzuki-Miyaura Reactions Involving p-Tolylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A key component of this reaction is the choice of base, which plays a critical role in the catalytic cycle and can significantly influence reaction yield, rate, and selectivity.[1] This document provides detailed application notes and protocols focused on the selection of an optimal base for Suzuki reactions involving p-tolylboronic acid pinacol ester, a common and stable boron reagent.[2][3]
Application Notes
The Critical Role of the Base:
The primary function of the base in the Suzuki-Miyaura catalytic cycle is to activate the organoboron species.[4] While boronic acid pinacol esters are more stable than their corresponding boronic acids, they still require activation for efficient transmetalation.[2][5] The base facilitates the formation of a more nucleophilic boronate complex (e.g., [Ar-B(OR)₂OH]⁻), which readily transfers its organic group to the palladium(II) center.[4][6][7] This activation step is often rate-determining, making the choice of base paramount for reaction success.
Factors Influencing Base Selection:
Several factors must be considered when selecting a base for a Suzuki reaction with p-tolylboronic acid pinacol ester:
-
Substrate Functional Group Tolerance: The most critical factor is the stability of functional groups on the coupling partners in the presence of the base. Substrates containing base-labile groups, such as esters, amides, or ketones with α-protons, necessitate the use of milder bases to prevent degradation of starting materials or products.[4]
-
Base Strength (pKa): The strength of the base must be sufficient to deprotonate the boronic ester or the palladium-aqua complex to form the active boronate or hydroxo-palladium species, respectively. However, excessively strong bases can promote undesirable side reactions.[4]
-
Solubility: The solubility of the inorganic bases commonly used (e.g., K₂CO₃, K₃PO₄) in organic solvents can be limited.[4] The reaction medium, often a mixture of an organic solvent and water, and vigorous stirring are crucial to ensure the base can participate effectively.
-
Side Reactions: An inappropriate base can exacerbate side reactions.
-
Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, particularly with strong bases and the presence of water.[4] Pinacol esters are generally less prone to this than boronic acids.[3]
-
Homocoupling: The undesired coupling of two boronic acid molecules can also occur, though this is less of a direct consequence of the base itself.[4]
-
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can influence the optimal base. Certain ligand systems may require a specific type or strength of base to achieve maximum efficiency.
Comparison of Common Bases:
A variety of inorganic and organic bases are used in Suzuki reactions. For p-tolylboronic acid pinacol ester, which is relatively stable, a range of bases can be effective. The optimal choice often depends on the specific aryl halide coupling partner.
-
Potassium Phosphate (K₃PO₄): Often considered an excellent general base for Suzuki couplings, especially with sensitive substrates.[4][8] It is a moderately strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions like protodeboronation. It is typically used in a mixture of an organic solvent (like dioxane or toluene) and water.[8][9]
-
Potassium Carbonate (K₂CO₃): Another widely used and effective base.[10][11] It is milder than K₃PO₄ and is a good choice for substrates with moderately sensitive functional groups. It is often used in aqueous solutions.
-
Sodium Carbonate (Na₂CO₃): A cost-effective and commonly used base, often found to be highly effective in terms of yield.[11] It is typically used with aqueous solvent systems.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective for challenging couplings where other bases fail. Its higher solubility in organic solvents can be advantageous.
-
Potassium Fluoride (KF): A mild base that can be used for substrates that are particularly sensitive to hydrolysis or other base-mediated decomposition pathways.[4]
Data Presentation
The following table summarizes the properties of commonly used bases and their typical performance in a model Suzuki-Miyaura coupling of p-tolylboronic acid pinacol ester with an aryl bromide (e.g., 4-bromotoluene). Yields are representative and can vary significantly based on the specific catalyst, ligand, solvent, and temperature used.
| Base | pKa (Conjugate Acid) | Typical Conditions | Relative Strength | Key Advantages & Considerations |
| K₃PO₄ | 12.3 | 2-3 equiv, Dioxane/H₂O, 80-110 °C[8][9] | Moderate-Strong | Excellent for sensitive substrates, minimizes protodeboronation.[4] |
| K₂CO₃ | 10.3 | 2-3 equiv, Toluene/H₂O or Dioxane/H₂O, 80-100 °C[10] | Moderate | Good general-purpose base, cost-effective. |
| Na₂CO₃ | 10.3 | 2-3 equiv, THF/H₂O or Toluene/H₂O, 80-100 °C[11] | Moderate | Very common, cost-effective, often gives high yields.[11] |
| Cs₂CO₃ | 10.3 | 2-3 equiv, Dioxane or THF, 80-100 °C | Moderate-Strong | Higher solubility in organic solvents, good for difficult couplings. |
| KF | 3.2 | 2-3 equiv, Anhydrous solvent (e.g., THF), 60-80 °C | Weak | Ideal for highly base-sensitive substrates.[4] |
| NaOH/KOH | 15.7 / 15.7 | 2-3 equiv, Aqueous solvent mixtures | Strong | Very strong, risk of substrate degradation and side reactions. |
| Triethylamine (TEA) | 10.8 | 3-5 equiv, Organic solvent | Weak (Organic) | Often less effective than inorganic bases.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with p-Tolylboronic Acid Pinacol Ester
This protocol provides a general starting point for the coupling of p-tolylboronic acid pinacol ester with an aryl bromide using K₃PO₄ as the base.
Materials:
-
Aryl Bromide (1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or Pd(OAc)₂ with a ligand, 1-3 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, 2-6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Dioxane and Water (e.g., 4:1 or 2:1 v/v)[8]
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide, p-tolylboronic acid pinacol ester, palladium catalyst, ligand (if applicable), and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O) via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath set to the desired temperature (typically 80-110 °C).[4]
-
Stir the reaction mixture vigorously. The mixture will likely be a heterogeneous suspension.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Screening of Bases for Reaction Optimization
To find the optimal base for a specific coupling, a parallel screen can be performed.
Procedure:
-
Set up an array of reaction vials, each containing the aryl halide (e.g., 0.1 mmol) and a magnetic stir bar.
-
Prepare a stock solution of the palladium catalyst and ligand (if used) in the chosen organic solvent (e.g., dioxane).
-
Prepare a stock solution of the p-tolylboronic acid pinacol ester (e.g., 0.15 mmol) in the organic solvent.
-
To each vial, add the respective base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃, KF; 0.3 mmol, 3.0 equiv).
-
Add the catalyst/ligand stock solution and the boronic ester stock solution to each vial.
-
Add the appropriate amount of degassed water to each vial to achieve the desired solvent ratio.
-
Seal the vials, place them in a heating block, and stir at the desired temperature for a set time (e.g., 12 hours).
-
After cooling, quench each reaction, and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS or GC with an internal standard) to determine the conversion and yield for each base.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic ester by a base.
Caption: Logical workflow for selecting a base in a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Using p-Tolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the efficient one-pot synthesis of biaryl compounds utilizing p-tolylboronic acid pinacol ester. This methodology is particularly relevant for drug discovery and development, where the rapid and efficient synthesis of diverse molecular scaffolds is paramount. The one-pot borylation/Suzuki-Miyaura cross-coupling reaction offers a streamlined approach to constructing C-C bonds, minimizing purification steps and improving overall yield.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] One-pot methodologies, where sequential reactions are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and time savings.[2] The use of p-tolylboronic acid pinacol ester in these one-pot procedures provides a stable and reliable source of the tolyl moiety for coupling with a variety of aryl and heteroaryl halides. Pinacol esters are generally more stable and less prone to protodeboronation compared to their corresponding boronic acids, which can lead to cleaner reactions and higher yields.[3]
This document outlines a microwave-assisted one-pot protocol for the synthesis of unsymmetrical biaryls, including quantitative data from catalyst and base screening, detailed experimental procedures, and a visualization of the reaction workflow.
Key Applications
-
Drug Discovery: Rapid synthesis of libraries of biaryl compounds for screening against various biological targets. The biaryl motif is a common scaffold in many approved drugs.
-
Kinase Inhibitor Synthesis: The one-pot borylation/Suzuki reaction is an efficient method for accessing hinge-binding fragments for kinase inhibitors.[4]
-
Materials Science: Synthesis of conjugated organic materials with applications in electronics and photonics.
Quantitative Data Summary
The following tables summarize the quantitative data from catalyst and base screening for the one-pot Suzuki-Miyaura coupling reaction.
Table 1: Catalyst Screening for the One-Pot Borylation/Suzuki-Miyaura Reaction
| Entry | Catalyst (mol%) | Borylation Time (min) | Suzuki Coupling Time (min) | Conversion (%) |
| 1 | Pd(dppf)Cl₂ (10) | 60 | 30 | 0 |
| 2 | Pd(PPh₃)₄ (10) | 60 | 30 | 100 |
| 3 | Pd(OAc)₂ (10) / PPh₃ (20) | 60 | 30 | 85 |
| 4 | PdCl₂(PPh₃)₂ (10) | 60 | 30 | 90 |
Reaction Conditions: Aryl bromide (1 equiv.), bis(pinacolato)diboron (1.2 equiv.), catalyst, KOAc (3 equiv.) in dioxane (0.5 M) for the borylation step. Then, the second aryl bromide (1 equiv.) and Na₂CO₃ (2 equiv.) were added for the Suzuki coupling step. All reactions were performed under microwave irradiation at 120°C.
Table 2: Base Screening for the Suzuki-Miyaura Coupling Step
| Entry | Base (2 equiv.) | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O | 95 |
| 2 | K₂CO₃ | Dioxane/H₂O | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O | 88 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 98 |
| 5 | NaOH | Dioxane/H₂O | 75 |
| 6 | KOAc | Dioxane | 60 |
Reaction Conditions: p-Tolylboronic acid pinacol ester (1.2 equiv.), aryl bromide (1 equiv.), Pd(PPh₃)₄ (5 mol%), base, in the specified solvent at 100°C for 1 hour.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol describes the synthesis of an unsymmetrical biaryl from two different aryl bromides in a one-pot fashion.
Materials:
-
Aryl bromide 1 (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Aryl bromide 2 (1.0 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (10 mL)
-
Deionized water (2 mL)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add aryl bromide 1 (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous dioxane (8 mL) to the vial.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
Add aryl bromide 2 (1.0 mmol), sodium carbonate (2.0 mmol), and deionized water (2 mL) to the reaction mixture.
-
Reseal the vial and irradiate in the microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: One-Pot Suzuki-Miyaura Coupling of p-Tolylboronic Acid Pinacol Ester
This protocol describes the coupling of a pre-synthesized p-tolylboronic acid pinacol ester with an aryl bromide.
Materials:
-
p-Tolylboronic acid pinacol ester (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add p-tolylboronic acid pinacol ester (1.2 mmol), aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 100°C with stirring for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle for One-Pot Borylation/Suzuki-Miyaura Reaction
Caption: Proposed catalytic cycles for the one-pot borylation/Suzuki-Miyaura reaction.
Experimental Workflow for One-Pot Synthesis
Caption: Experimental workflow for the microwave-assisted one-pot synthesis of biaryls.
References
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls using 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of biaryls utilizing 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane via the Suzuki-Miyaura cross-coupling reaction. The transition from laboratory-scale to pilot or kilogram-scale production requires careful optimization of reaction parameters to ensure a safe, efficient, and economically viable process.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl scaffolds found in many active pharmaceutical ingredients (APIs).[1] this compound, a pinacol ester of p-tolylboronic acid, is a stable, crystalline solid that is easy to handle and store, making it a suitable reagent for large-scale synthesis.
Key Considerations for Scale-Up
Successful and safe scale-up of the Suzuki-Miyaura reaction necessitates a thorough evaluation of several critical parameters. The following sections detail the key aspects to optimize for the synthesis of biaryls on a larger scale.
Catalyst and Ligand Selection
The choice of the palladium catalyst and ligand is paramount for achieving high turnover numbers (TONs) and yields in a large-scale setting. While traditional catalysts like Pd(PPh₃)₄ are effective at the lab scale, modern, more active pre-catalysts are often favored for industrial applications due to their higher stability and efficiency, which allows for lower catalyst loading.[1]
Table 1: Comparison of Catalyst and Ligand Selection for Different Scales
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Rationale for Scale-Up |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Buchwald Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2), Pd(OAc)₂ with bulky phosphine ligands | Higher activity and stability, allowing for lower catalyst loading and easier handling of air-stable precatalysts.[1] |
| Ligand | PPh₃, dppf | Buchwald Ligands (XPhos, SPhos, RuPhos), cataCXium® A | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, leading to faster reaction rates and a broader substrate scope.[1] |
| Catalyst Loading | 1-5 mol% | 0.05-1 mol% | Minimizes cost and, critically for pharmaceutical applications, reduces the levels of residual palladium in the final product.[1] |
Solvent Selection
The choice of solvent significantly impacts reaction kinetics, impurity profiles, and the ease of work-up. On a large scale, factors such as solvent cost, safety (e.g., flash point), and environmental impact become critical considerations.[1]
Table 2: Common Solvent Systems for Scale-Up
| Solvent System | Typical Concentration | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Toluene / Water | 0.5 - 1 M | Good solubility for many substrates, readily available, and relatively low cost. | A biphasic system may slow the reaction; requires careful phase separation during work-up.[1] |
| 2-Propanol / Water | 0.5 - 1 M | Generally good solubility, often facilitates easier work-up. | May have a lower boiling point, potentially limiting the reaction temperature. |
| THF / Water | 0.5 - 1 M | Excellent solvent for a wide range of substrates. | Lower flash point raises safety concerns on a large scale. |
Base Selection
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can affect reaction rate, yield, and the formation of byproducts.
Table 3: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Advantages for Scale-Up | Disadvantages for Scale-Up |
| K₂CO₃ | Moderate | Inexpensive and effective for a wide range of substrates.[1] | Can sometimes lead to slower reaction rates compared to stronger bases. |
| K₃PO₄ | Strong | Often provides faster reaction rates and higher yields, particularly with less reactive aryl chlorides.[1] | More expensive and can be more challenging to handle on a large scale.[1] |
| Cs₂CO₃ | Strong | Highly effective for challenging couplings.[1] | High cost makes it generally unsuitable for large-scale production.[1] |
| NaOH / KOH | Strong | Inexpensive and effective.[1] | Can promote side reactions, such as the hydrolysis of sensitive functional groups.[1] |
Experimental Protocols
The following protocols provide a general framework for conducting the Suzuki-Miyaura coupling reaction at both laboratory and kilogram scales. Optimization for specific substrates is recommended.
Laboratory Scale Protocol (Exemplary)
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene (10 mL/g of aryl bromide)
-
Water (2 mL/g of aryl bromide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide, this compound, and toluene.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
In a separate flask, dissolve the K₂CO₃ in water and degas the solution.
-
Add the aqueous K₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously until the reaction is complete (monitor by TLC or HPLC, typically 4-12 hours).
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kilogram-Scale Protocol (General)
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, and a nitrogen inlet.
Procedure:
-
Reactor Setup: Charge the reactor with the aryl bromide, this compound, and toluene.
-
Inerting: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of potassium carbonate in degassed water. Add the aqueous base solution to the reactor with good agitation.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3) to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by HPLC or UPLC until the starting material is consumed (typically 4-12 hours).
-
Work-Up and Palladium Removal:
-
Cool the reaction mixture and perform a phase separation.
-
Wash the organic layer with an aqueous solution of a palladium scavenger, such as L-cysteine or N-acetylcysteine, at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. This step is crucial for reducing residual palladium to acceptable levels for pharmaceutical applications.
-
Separate the layers and wash the organic layer again with water.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
If necessary, perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).
-
Cool the solution under controlled conditions to induce crystallization. A controlled cooling profile is important for achieving good crystal formation and high purity.
-
-
Isolation:
-
Filter the crystalline product.
-
Wash the filter cake with a cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Workflow
Caption: A generalized workflow for the scale-up synthesis of biaryls.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with p-Tolylboronic Acid Pinacol Ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Suzuki-Miyaura cross-coupling reactions involving p-tolylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has failed, showing low to no yield. What are the first things I should check?
A1: A failed Suzuki reaction can be attributed to several factors. A systematic check of the following is the best approach:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1][2] The catalyst or its phosphine ligands can also be sensitive to oxygen.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic ester.[1] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids, but they can still degrade over time.[3][4] Ensure the purity of your aryl halide and the boronic ester.
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be adequate to promote transmetalation but not so strong that it causes degradation.[1][5] For anhydrous reactions, ensure the base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential.[1]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, an increase in temperature may be necessary.
Q2: I'm observing a significant amount of toluene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of toluene from p-tolylboronic acid pinacol ester is due to a side reaction called protodeboronation . This is the replacement of the boronic ester group with a hydrogen atom from a proton source.
Causes and Solutions:
-
Presence of Water: Water is a common proton source for this side reaction. While Suzuki reactions are often run in aqueous mixtures, excessive water can accelerate protodeboronation.[1][6]
-
Solution: Try switching to anhydrous conditions. Ensure solvents are thoroughly dried and use a dry base.
-
-
Base Strength: Strong bases in aqueous media can promote protodeboronation.[1]
-
Reaction Time: Prolonged exposure to reaction conditions can increase the extent of protodeboronation.[6]
-
Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Q3: My main byproduct is 4,4'-bitolyl. How can I minimize this homocoupling?
A3: The formation of 4,4'-bitolyl is the result of the homocoupling of p-tolylboronic acid pinacol ester. This is a common side reaction in Suzuki couplings.
Causes and Solutions:
-
Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can interfere with the catalytic cycle.[1][6]
-
Solution: Rigorous degassing of the solvent and reaction vessel is critical. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling. The in situ reduction of Pd(II) to Pd(0) can sometimes lead to palladium black formation, which can facilitate side reactions.
-
Solution: Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling.[6]
-
Q4: Does the p-tolylboronic acid pinacol ester react directly, or must it first hydrolyze to the boronic acid?
A4: There is evidence for multiple mechanistic pathways. Boronic esters can transmetalate directly without prior hydrolysis, especially under anhydrous conditions.[3][8] However, in the presence of water and base, pinacol esters can be hydrolyzed in situ to generate the corresponding boronic acid, which is often more reactive in the transmetalation step.[3][9] The addition of water is sometimes beneficial for reactions involving pinacol esters.[10] The operative pathway depends on the specific reaction conditions, including the solvent, base, and presence of water.[3]
Q5: I'm working with a sterically hindered aryl halide. What conditions should I try?
A5: Steric hindrance can significantly slow down the key steps of the Suzuki reaction.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Stronger Base: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) may be required to facilitate transmetalation.[11]
-
Higher Temperatures: Increased reaction temperatures are often needed to overcome the higher activation energy associated with hindered substrates.
Data & Experimental Protocols
Data Summaries
The choice of reaction parameters is critical for success. The tables below summarize the effects of different bases and catalysts on a model Suzuki reaction.
Table 1: Effect of Base on Suzuki Coupling Yield (Data is illustrative, based on typical outcomes for aryl bromide coupling)
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Typical Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 90-95 |
| 3 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-90 |
| 4 | KF | THF | 65 | 70-80 |
| 5 | NaOH | Toluene/H₂O | 80 | 60-75 |
Table 2: Common Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst / Precatalyst | Ligand | Common Substrates | Notes |
| Pd(PPh₃)₄ | PPh₃ | Aryl Iodides, Bromides | A classic, reliable Pd(0) catalyst. Can be sensitive to air.[12] |
| PdCl₂(dppf) | dppf | Aryl Iodides, Bromides, some Chlorides | Air-stable Pd(II) precatalyst. Good for a wide range of substrates.[12] |
| Pd₂(dba)₃ | Buchwald Ligands (XPhos, SPhos) | Aryl Chlorides, Bromides, Triflates | Highly active Pd(0) source. Used with bulky, electron-rich ligands for challenging couplings.[13] |
| XPhos Pd G4 | XPhos | Aryl Chlorides, Bromides, Triflates | An air-stable palladacycle precatalyst, highly active and reproducible.[13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Inert Atmosphere
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk tube or sealed microwave vial with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, p-tolylboronic acid pinacol ester, palladium catalyst, and base.
-
Seal the vessel with a rubber septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Ester Adduct
For persistent stability issues with the boronic ester, converting it to a highly stable, crystalline diethanolamine adduct can be beneficial. These adducts can often be used directly in Suzuki couplings, particularly in protic solvents.[14]
Materials:
-
p-Tolylboronic acid pinacol ester (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (minimal amount for dissolution)
-
Stirred vial
Procedure:
-
In the vial, dissolve the p-tolylboronic acid pinacol ester in a minimal amount of methylene chloride.[14]
-
While stirring, add diethanolamine dropwise via pipette.[14]
-
A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[1]
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common issues and understanding the reaction mechanism.
Caption: Troubleshooting workflow for failed Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5][15]
Caption: Decision guide for selecting an appropriate base and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
preventing protodeboronation of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the dioxaborolane is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of toluene as a byproduct. This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to separate.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that accelerate protodeboronation are:
-
Base: The reaction is often base-catalyzed. Strong bases, especially in the presence of water, significantly increase the rate of protodeboronation.[2][3][4]
-
Temperature: Higher reaction temperatures generally increase the rate of this undesired side reaction.[5]
-
Solvent: Protic solvents, particularly water, can act as a proton source, facilitating the cleavage of the C-B bond.[4][5]
-
Reaction Time: Prolonged exposure to reaction conditions can lead to increased degradation of the boronic ester.[5]
-
Catalyst System: An inefficient palladium catalyst can result in a slower desired coupling reaction, allowing more time for the competing protodeboronation to occur.[5]
Q3: Is the pinacol ester of p-tolylboronic acid more stable than the boronic acid itself?
A3: Yes, in general, boronic pinacol esters, such as this compound, are more stable and less prone to protodeboronation than their corresponding boronic acids.[3][6] The pinacol group provides steric hindrance around the boron atom, offering some protection from hydrolysis and subsequent protodeboronation.[3] However, they are still susceptible to this decomposition pathway, particularly under harsh basic conditions.[7]
Q4: When should I consider using an alternative boronic acid surrogate?
A4: If significant protodeboronation is observed even after optimizing the reaction conditions, you might consider using a more robust boronic acid surrogate. N-methyliminodiacetic acid (MIDA) boronates are a good alternative as they are exceptionally stable and participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the protodeboronation of this compound.
Problem: Low yield of the desired product and significant formation of toluene.
| Potential Cause | Recommended Action |
| Base is too strong | Switch to a milder base. For instance, replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] |
| Presence of excess water | Use anhydrous solvents. If a co-solvent is required, minimize the amount of water. Ensure all glassware is thoroughly dried.[4] |
| Reaction temperature is too high | Lower the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that still allows for an efficient coupling.[5] |
| Inefficient catalyst system | Use a highly active palladium catalyst and an appropriate ligand to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.[5] |
| Prolonged reaction time | Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[5] |
Quantitative Data Summary
| Base | Relative Strength | Typical Effect on Protodeboronation | Expected Product Yield |
| NaOH, KOH | Strong | High | Lower |
| K₃PO₄ | Moderate | Moderate | Moderate to High |
| Cs₂CO₃ | Moderate | Moderate | Moderate to High |
| K₂CO₃ | Mild | Low | High |
This table is a generalized representation based on literature precedents for aryl boronic esters.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for Suzuki-Miyaura coupling reactions using this compound, with an emphasis on minimizing the risk of protodeboronation.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Degassed water (if necessary, minimal amount)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the mild base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe. If a co-solvent is needed, add a minimal amount of degassed water.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: Workflow for minimizing protodeboronation in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with p-Tolylboronic Acid Pinacol Ester
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki-Miyaura cross-coupling reactions using p-tolylboronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Q1: I am observing a significant amount of 4,4'-dimethylbiphenyl in my reaction mixture. What is causing this and how can I prevent it?
A1: The formation of 4,4'-dimethylbiphenyl is due to a common side reaction called homocoupling , where two molecules of the p-tolylboronic acid pinacol ester react with each other. This is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that mediate this undesired coupling.[1][2]
Troubleshooting Steps for Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining the reaction under a positive pressure of that gas.[1] A series of vacuum/inert gas backfill cycles is also a highly effective method.
-
Use of a Pd(0) Precatalyst: While Pd(II) sources are often used and reduced in situ, starting with a Pd(0) catalyst can sometimes minimize the amount of Pd(II) available for homocoupling.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[2]
Q2: My reaction yield is low, and I have identified toluene as a major byproduct. What is happening and what can I do to improve the yield of my desired product?
A2: The formation of toluene is a result of protodeboronation , a side reaction where the carbon-boron bond of the p-tolylboronic acid pinacol ester is cleaved and replaced with a carbon-hydrogen bond.[3][4] While pinacol esters are generally more stable than their corresponding boronic acids, this reaction can still occur, particularly under basic and aqueous conditions.[3][4]
Troubleshooting Steps for Protodeboronation:
-
Choice of Base: Strong bases, especially hydroxides, can promote protodeboronation.[3] Switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can significantly reduce this side reaction.[3]
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation.[3] Using anhydrous solvents and ensuring all glassware is thoroughly dried can help minimize this pathway. If a co-solvent is required, minimizing the amount of water is advisable.
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of protodeboronation.[3] It is recommended to run the reaction at the lowest temperature that still allows for efficient conversion to the desired product.
-
Efficient Catalyst System: A slow or inefficient catalyst can leave the boronic ester exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation.[3] Using a highly active catalyst and ligand system can accelerate the desired cross-coupling, outcompeting the side reaction.
Q3: My Suzuki coupling reaction is sluggish or fails to go to completion. What are the initial checks I should perform?
A3: A sluggish or incomplete reaction can be due to several factors related to the reagents and reaction setup.
Initial Troubleshooting Checks:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) catalysts can be sensitive to air and may degrade over time. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.
-
Reagent Purity: Verify the purity of your p-tolylboronic acid pinacol ester and the aryl halide. Impurities can sometimes inhibit the catalyst.
-
Solvent and Base Quality: Use high-purity, anhydrous, and degassed solvents. Ensure the base is of good quality and has been stored correctly to avoid hydration.
-
Reaction Temperature: While high temperatures can promote side reactions, too low a temperature may not be sufficient to drive the reaction to completion. A systematic temperature screen may be necessary.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of a Suzuki coupling reaction with an arylboronic acid pinacol ester. The data presented is illustrative and aims to show general trends.
Table 1: Illustrative Effect of Base on Side Product Formation
| Base (2.0 equiv.) | Desired Product Yield (%) | Homocoupling Product (%) | Protodeboronation Product (%) |
| NaOH | 65 | 10 | 25 |
| K₂CO₃ | 85 | 8 | 7 |
| K₃PO₄ | 92 | 5 | 3 |
| Cs₂CO₃ | 90 | 6 | 4 |
Reaction Conditions: Aryl bromide (1.0 eq.), p-tolylboronic acid pinacol ester (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Illustrative Effect of Solvent on Side Product Formation
| Solvent (anhydrous) | Desired Product Yield (%) | Homocoupling Product (%) | Protodeboronation Product (%) |
| Toluene | 90 | 6 | 4 |
| 1,4-Dioxane | 92 | 5 | 3 |
| THF | 88 | 7 | 5 |
| DMF | 85 | 9 | 6 |
Reaction Conditions: Aryl bromide (1.0 eq.), p-tolylboronic acid pinacol ester (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 eq.), 100 °C, 8 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with p-Tolylboronic Acid Pinacol Ester to Minimize Side Reactions
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with p-tolylboronic acid pinacol ester, with conditions selected to suppress common side reactions.
Materials:
-
Aryl halide (1.0 equiv.)
-
p-Tolylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, p-tolylboronic acid pinacol ester, and the anhydrous base.
-
Inerting the Vessel: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Diagram 2: Key Factors Influencing Side Reactions
Caption: Relationship between reaction conditions and common side reactions.
References
optimizing yield for Suzuki reactions using 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals utilizing 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane (also known as p-tolylboronic acid pinacol ester). Here you will find troubleshooting guides and frequently asked questions to help you maximize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it preferred over p-tolylboronic acid?
This compound is the pinacol ester derivative of p-tolylboronic acid. Pinacol esters are generally favored over their corresponding boronic acids because they offer enhanced stability, are easier to handle and purify, and are less prone to side reactions like protodeboronation (the undesired replacement of the boronate group with a hydrogen atom).[1][2] This increased stability often leads to more reproducible results and higher yields.
Q2: What are the critical parameters to consider when optimizing a Suzuki reaction with this reagent?
The Suzuki-Miyaura coupling is a complex, multi-component reaction.[2] Key parameters that require careful optimization include:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) and the phosphine ligand is crucial and substrate-dependent.[3][4]
-
Base: The base activates the boronic ester to facilitate transmetalation.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[6]
-
Solvent: The solvent system (e.g., dioxane/water, toluene, THF, DMF) affects reagent solubility and can influence catalyst activity and reaction rate.[7][8]
-
Temperature and Reaction Time: These parameters are often adjusted to balance reaction rate with the potential for thermal degradation of reagents or products.[8]
Q3: How does the choice of the aryl halide coupling partner affect the reaction?
The reactivity of the aryl halide significantly impacts the ease of the reaction. The general reactivity trend is I > Br > OTf >> Cl.[9] While aryl iodides and bromides are most commonly used, couplings with aryl chlorides are more challenging and typically require more active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[3][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low to no yield. What are the first things I should check?
When a Suzuki coupling fails, a systematic check of your reagents and setup is the best first step.
-
Potential Cause: Inactive Catalyst or Ligand
-
Potential Cause: Presence of Oxygen
-
Potential Cause: Reagent Purity
-
Solution: Verify the purity of your aryl halide and boronic ester. Ensure your base is of high purity and, if running anhydrous reactions, that it is dry.[1]
-
-
Potential Cause: Suboptimal Reaction Conditions
-
Solution: If starting materials are unreacted, the conditions may not be suitable. Consider screening different bases, solvents, or increasing the temperature.[8] A change in ligand to a more electron-rich and bulky one (e.g., an SPhos or XPhos type ligand) can often improve results for challenging substrates.[4][11]
-
Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronation of my p-tolyl boronic ester. How can I minimize this?
Protodeboronation is the replacement of the -B(pin) group with a hydrogen atom. While pinacol esters are more resistant to this than boronic acids, it can still occur.[1]
-
Potential Cause: Presence of Water/Proton Source
-
Potential Cause: Base is too harsh
-
Potential Cause: High Temperature or Long Reaction Time
-
Solution: Elevated temperatures can increase the rate of protodeboronation.[3] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate or reducing the overall reaction time.
-
Q3: The main impurity in my reaction is the homocoupled bi-p-tolyl product. What causes this and how can it be prevented?
Homocoupling is the palladium-catalyzed oxidative coupling of two molecules of the boronic ester.
-
Potential Cause: Oxygen in the Reaction
-
Potential Cause: Inefficient Catalyst Reduction
-
Solution: If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to the active Pd(0) species may be inefficient, leaving Pd(II) species that can promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.
-
-
Potential Cause: Stoichiometry
-
Solution: In some cases, slow addition of the boronic ester can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.
-
Q4: My reaction stalls and does not go to completion, leaving unreacted starting materials. How can I improve conversion?
-
Potential Cause: Catalyst Deactivation
-
Solution: The catalyst may be deactivating over the course of the reaction. Try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
-
Potential Cause: Steric Hindrance
-
Potential Cause: Insufficient Temperature
Data Presentation: Optimizing Reaction Parameters
The following tables summarize common conditions used in Suzuki-Miyaura couplings and can serve as a starting point for optimization.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Typical Loading (mol %) | Common Substrates | Advantages & Considerations |
| Pd(PPh₃)₄ | 2 - 5 | Aryl iodides, bromides, triflates | Good general-purpose Pd(0) catalyst; can be sensitive to air and heat.[13] |
| Pd(dppf)Cl₂ | 1 - 5 | Aryl bromides, chlorides; heteroaryls | Robust, air-stable Pd(II) precatalyst; effective for a wide range of substrates.[14] |
| Pd(OAc)₂ / SPhos | 1 - 3 | Aryl chlorides, sterically hindered substrates | Highly active system for challenging couplings; ligand and catalyst added separately.[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 2 | Aryl bromides, chlorides | Very active catalyst system, often effective at room temperature.[5] |
Table 2: Influence of Base and Solvent Combinations
| Base | Solvent System | Characteristics & Best Use Cases |
| K₂CO₃, Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | Standard, versatile conditions for many aryl bromide couplings.[15] The aqueous phase is crucial for dissolving the inorganic base.[2] |
| K₃PO₄ | Toluene or Dioxane | A stronger base, often used under anhydrous or nearly anhydrous conditions. Effective for aryl chlorides and sterically hindered substrates.[13] |
| Cs₂CO₃ | THF or Dioxane | A strong, soluble base that is effective at lower temperatures. Often used for sensitive substrates.[8] |
| KF | Toluene or THF | A mild base used to minimize side reactions like protodeboronation or hydrolysis of sensitive functional groups (e.g., esters).[5][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Molar equivalents and reaction conditions should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Inert Atmosphere Setup: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe under a positive pressure of inert gas.[3]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from p-Tolylboronic Acid Pinacol Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving p-tolylboronic acid pinacol ester.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of compounds synthesized using p-tolylboronic acid pinacol ester, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Residual Boron-Containing Impurities Detected After Standard Workup
Possible Cause: Boron-based impurities, such as boric acid, unreacted p-tolylboronic acid, or pinacol, can be challenging to remove with a simple aqueous extraction due to their polarity and solubility characteristics.
Solutions:
-
Azeotropic Distillation with Methanol: This technique is particularly effective for removing boric acid, which forms the volatile trimethyl borate.[1]
-
Basic Aqueous Wash: To remove acidic boron impurities like unreacted p-tolylboronic acid, washing the organic layer with a basic solution (e.g., 1-2 M NaOH or K₂CO₃) can convert the boronic acid into its water-soluble boronate salt, facilitating its removal into the aqueous phase.[1][2]
-
Specialized Scavengers: Silica-based scavengers can be employed for the targeted removal of boronic acids.[1]
-
Recrystallization from Hexanes: For the removal of pinacol, concentrating the product to a solid and then washing or recrystallizing with hexanes can be effective, as pinacol is soluble in hexanes.
Experimental Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Dilute the crude reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous NaOH solution.[1][3]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual base and salts.
-
Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, now depleted of acidic boron impurities.
Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography
Possible Cause: The polarity of the desired product and boron-containing byproducts, such as the pinacol ester, may be too similar for efficient separation using standard silica gel chromatography conditions. Boronic esters can also streak or stick to silica gel.[1][4]
Solutions:
-
Modify the Eluent System: Systematically test various solvent systems with differing polarities using Thin Layer Chromatography (TLC) to identify an optimal mobile phase for separation.[2] A shallow gradient during column chromatography is often beneficial.[2]
-
Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can cap the Lewis acidic sites on the silica, reducing the streaking and over-adsorption of boronic esters and improving separation.[5]
-
Switch Stationary Phase: If silica gel proves ineffective, consider using neutral alumina as the stationary phase for column chromatography.[4][6]
-
Pre-Column Purification: Employ one of the methods from Issue 1 (e.g., basic wash) to remove the bulk of boron impurities before attempting chromatographic purification.[1]
Experimental Protocol 2: Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of B-Silica Gel: Prepare a slurry of silica gel in a suitable solvent. Add a solution of boric acid and stir. Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.
-
Column Packing: Pack a chromatography column with the prepared B-silica gel using a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., a hexane/ethyl acetate mixture) and gradually increase the polarity.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC to isolate the purified product.
Issue 3: Product Appears as an Oil and Fails to Crystallize
Possible Cause: The presence of impurities can inhibit crystallization. Alternatively, the product may inherently be an oil or a low-melting solid at room temperature.[2]
Solutions:
-
Enhanced Purification: Attempt further purification using meticulous column chromatography to remove any remaining impurities that might be hindering crystallization.[2]
-
Recrystallization Solvent Screening: Systematically screen a variety of solvent systems (both single and mixed solvents) to find conditions that will induce crystallization. A good solvent system will dissolve the compound when hot but result in low solubility when cool.[8][9]
-
Trituration: If recrystallization fails, attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Hexanes are often a good starting point for this process.
Experimental Protocol 3: Recrystallization from a Mixed Solvent System
-
Dissolve the crude product in a minimum amount of a "good" solvent (one in which the compound is readily soluble) with gentle heating.
-
Once fully dissolved, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator may help induce crystallization.[9]
-
Isolate the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my product from a Suzuki coupling reaction?
A1: The essential first step is a standard aqueous work-up. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[2]
Q2: How can I effectively remove the homocoupled byproduct (4,4'-dimethylbiphenyl)?
A2: Separating the desired product from the homocoupled byproduct can be challenging due to their often similar polarities. The most effective methods are:
-
Meticulous Column Chromatography: Using a shallow solvent gradient can resolve compounds with close Rfs.[2] Extensive screening of solvent systems via TLC is recommended to find the optimal conditions.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective technique. The difference in solubility between your product and the byproduct in a specific solvent system can be exploited to achieve high purity.[2]
Q3: Why is it critical to remove the palladium catalyst, and what are the best methods?
A3: For applications in drug development and pharmaceuticals, removing trace palladium is crucial due to its toxicity and strict regulatory limits.[2]
-
Filtration: Heterogeneous palladium catalysts can often be removed by filtering the reaction mixture through a pad of Celite.[2]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective. These are often functionalized silica gels that chelate the palladium, allowing it to be removed by filtration.[2]
Q4: My boronic ester seems to be hydrolyzing on the silica gel column. How can I prevent this?
A4: Hydrolysis of pinacol esters on silica gel can be a problem, especially during long purification runs.[10] To mitigate this:
-
Run the column as quickly as possible.
-
Use the boric acid-impregnated silica gel method described in Issue 2 .
-
Consider using a less acidic stationary phase like neutral alumina.[6]
-
Ensure your solvents are anhydrous.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Byproduct Removal
| Impurity Type | Recommended Technique | Advantages | Disadvantages |
| Unreacted p-tolylboronic acid | Basic Aqueous Wash (1-2 M NaOH) | Simple, fast, and removes the bulk of acidic impurities before chromatography.[1][2] | May not be suitable for base-sensitive products. |
| Boric Acid | Azeotropic Distillation with Methanol | Highly effective for removing boric acid as volatile trimethyl borate.[1] | Requires additional solvent removal steps. |
| Homocoupled Byproduct | Recrystallization / Meticulous Chromatography | Can yield very high purity product.[2] | Can be time-consuming and may result in yield loss.[2] |
| Residual Palladium Catalyst | Metal Scavengers / Celite Filtration | Highly effective for meeting strict regulatory limits (ppm levels).[2] | Scavengers add cost to the purification process. |
| Pinacol | Hexane Wash / Recrystallization | Simple and effective for this common, non-polar impurity. | Product must be a solid for this to be effective. |
Visualizations
Diagram 1: General Workflow for Purification of Suzuki Coupling Products
Caption: A general workflow for the purification of Suzuki coupling reaction products.
Diagram 2: Troubleshooting Logic for Co-eluting Impurities in Chromatography
Caption: Troubleshooting guide for separating co-eluting compounds during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
dealing with homocoupling of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, with a specific focus on addressing the common issue of homocoupling in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the homocoupling of this compound in your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of 4,4'-dimethyl-1,1'-biphenyl (homocoupling product) | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic ester. | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by performing several freeze-pump-thaw cycles. 1b. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the entire process. |
| 2. Use of a Pd(II) Precatalyst: Pd(II) sources, such as Pd(OAc)₂, can directly react with the boronic ester to form the homocoupled product before being reduced to the active Pd(0) catalyst. | 2a. Use a Pd(0) Precatalyst: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. 2b. Pre-reduction of Pd(II): If using a Pd(II) source, consider adding a small amount of a reducing agent or pre-heating the catalyst, base, and solvent before adding the boronic ester. | |
| 3. Inappropriate Base: The choice and strength of the base can influence the rate of homocoupling. | 3a. Weaker Base: Consider using a weaker base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH. 3b. Anhydrous Conditions: Ensure the base and solvents are anhydrous, as water can sometimes facilitate side reactions. | |
| 4. Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle. An inappropriate ligand may not efficiently promote the desired cross-coupling over homocoupling. | 4a. Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to homocoupling. | |
| Low yield of the desired cross-coupled product with evidence of homocoupling | 1. Slow Transmetalation: If the transmetalation step is slow, the boronic ester has more opportunity to undergo homocoupling. | 1a. Optimize Base: Ensure the chosen base is effective for the activation of the boronic ester for transmetalation. A screen of different bases may be necessary. 1b. Solvent Effects: The choice of solvent can impact the solubility of reagents and the rate of transmetalation. Consider screening solvents like dioxane, THF, or toluene, sometimes with the addition of water. |
| 2. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. | 2a. Increase Catalyst Loading: A modest increase in catalyst loading might improve the yield of the desired product. 2b. Use a More Robust Catalyst System: Consider using a pre-formed catalyst or a more advanced catalyst system known for its stability. | |
| 3. Incorrect Stoichiometry: An excess of the boronic ester relative to the aryl halide can favor homocoupling. | 3a. Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic ester. A large excess should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic ester, this compound, react with each other to form a symmetrical biaryl, in this case, 4,4'-dimethyl-1,1'-biphenyl. This side reaction consumes the boronic ester, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: What is the primary mechanism of homocoupling?
A2: The most common mechanism for homocoupling involves the presence of dissolved oxygen, which can lead to the oxidative coupling of the boronic ester, often mediated by Pd(II) species. Pd(II) precatalysts can also directly promote homocoupling before being reduced to the catalytically active Pd(0) state.
Q3: How can I effectively remove oxygen from my reaction?
A3: To minimize oxygen-mediated homocoupling, rigorous degassing of solvents and the reaction mixture is crucial. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 15-30 minutes. For more sensitive reactions, performing three to five freeze-pump-thaw cycles is a highly effective method for removing dissolved gases.[1][2]
Q4: What is the role of the base in promoting or preventing homocoupling?
A4: The base is essential for activating the boronic ester for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] However, the choice of base can influence the extent of side reactions. While a base is necessary, an excessively strong base or high concentrations can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize homocoupling.[4][5]
Q5: Which palladium catalyst and ligands are recommended to minimize the homocoupling of this compound?
A5: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often recommended to avoid the initial presence of Pd(II) which can promote homocoupling.[6] For ligands, bulky and electron-rich phosphines like SPhos, XPhos, and other Buchwald-type ligands are known to accelerate the desired cross-coupling pathway and suppress homocoupling by promoting a rapid reductive elimination step.[6][7]
Quantitative Data Summary
The following table summarizes reaction conditions that have been reported to be effective in minimizing homocoupling for aryl boronic acids/esters, which can be applied to this compound.
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Minimizes initial Pd(II) concentration, reducing homocoupling. | [6] |
| Pd(OAc)₂ with bulky, electron-rich ligand | Efficient cross-coupling, suppressing homocoupling. | [6] | |
| Ligand | SPhos, XPhos, RuPhos | Accelerates reductive elimination, minimizing side reactions. | [6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases that effectively promote transmetalation without excessive side reactions. | [4][5] |
| Solvent | Dioxane, Toluene, THF (anhydrous and degassed) | Anhydrous and oxygen-free conditions are critical to prevent homocoupling. | [1] |
| Temperature | 80-110 °C (optimization may be required) | Balancing reaction rate with minimizing side reactions. | [8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for preventing oxygen-mediated homocoupling. | [2][8] |
| p-Tolylboronic Acid Homocoupling | Pd-HAP catalyst, Ethanol, 50 °C, 24 h | 88% yield of homocoupled product (in a study focused on promoting homocoupling). | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, with an emphasis on minimizing the formation of the homocoupled byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degassing: Degas the solvent by sparging with an inert gas for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via a syringe.
-
Reagent Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol (1078575-71-9) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Homocoupling reaction of p-tolylboronic acid with palladium-hydroxyapatite composite from chicken eggshell as the catalyst | CoLab [colab.ws]
Technical Support Center: Suzuki Couplings with p-Tolylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-tolylboronic acid pinacol ester in Suzuki coupling reactions. The information addresses common issues related to the use of water in these reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for Suzuki couplings when using a boronic acid pinacol ester?
A1: While not always strictly required, the addition of water is often beneficial and can be crucial for the success of Suzuki couplings involving boronic acid pinacol esters.[1][2] The generally accepted mechanism involves the hydrolysis of the pinacol ester to the corresponding boronic acid, which is the active species in the catalytic cycle.[3] Water, in conjunction with the base, facilitates this hydrolysis.[4][5] Furthermore, water can aid in the dissolution of inorganic bases like potassium carbonate or potassium phosphate and assist in the formation of the key hydroxo-palladium complex that participates in transmetalation.[1]
Q2: Can the Suzuki coupling of p-tolylboronic acid pinacol ester be performed under anhydrous conditions?
A2: Yes, Suzuki couplings with boronic acid pinacol esters can be conducted under anhydrous conditions, and in some cases, this is preferable to avoid side reactions.[6] Anhydrous conditions can minimize protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] However, achieving completely anhydrous conditions can be challenging, and trace amounts of water are often present. For anhydrous reactions to be successful, a suitable organic-soluble base, such as potassium trimethylsilanolate (TMSOK), is typically required to promote the reaction.[6]
Q3: What is the optimal amount of water to use in the reaction?
A3: The optimal water concentration is dependent on the specific substrates, catalyst system, and solvent. While there is no universally optimal amount, a common practice is to use a co-solvent system, such as a 4:1 or 3:1 mixture of an organic solvent (e.g., dioxane, THF) to water.[7] Excessive water can sometimes lead to decreased yields due to catalyst decomposition or promotion of side reactions. It is often recommended to perform small-scale experiments to determine the optimal solvent to water ratio for a particular reaction.
Q4: How does the choice of base affect the reaction in the presence of water?
A4: The base plays a critical role in activating the boronic acid ester for transmetalation. In aqueous media, common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective. The presence of water aids in their dissolution. The basicity of the solution influences the rate of hydrolysis of the pinacol ester.[4] Stronger bases can accelerate this hydrolysis but may also increase the rate of side reactions like protodeboronation. For substrates sensitive to strong bases, milder bases such as potassium fluoride (KF) may be a better choice.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of the Pinacol Ester | - Ensure sufficient water is present in the reaction mixture. A common starting point is a 4:1 or 3:1 ratio of organic solvent to water.[7]- Use a base that is soluble and effective in the chosen solvent system. Inorganic bases like K₂CO₃ or K₃PO₄ often require water for dissolution and activity. |
| Catalyst Inactivity | - Degas the solvent and water thoroughly to remove oxygen, which can deactivate the palladium catalyst.[8]- Use a fresh source of palladium catalyst and ligand. Consider using air- and moisture-stable pre-catalysts. |
| Protodeboronation of the Boronic Acid | - If significant protodeboronation is suspected (formation of toluene), consider reducing the amount of water or switching to anhydrous conditions with an appropriate organic-soluble base.[1]- Use a milder base (e.g., KF) to slow down the rate of protodeboronation.[1]- Optimize the reaction temperature and time; prolonged reaction times at high temperatures can favor this side reaction. |
| Poor Solubility of Reagents | - Ensure all reactants, including the base, are adequately soluble in the chosen solvent system. Water can help dissolve inorganic bases.[1]- If using a biphasic system, ensure vigorous stirring to maximize the interfacial area. |
Issue 2: Formation of Significant Side Products
Possible Side Products and Mitigation Strategies:
| Side Product | Identification | Mitigation Strategies |
| Homocoupling of p-tolylboronic acid (forming 4,4'-dimethylbiphenyl) | Typically observed by GC-MS or LC-MS. | - Rigorously degas the reaction mixture to remove oxygen, which promotes homocoupling.[8]- Use a Pd(0) catalyst source directly, as Pd(II) pre-catalysts can sometimes promote this side reaction. |
| Protodeboronation Product (Toluene) | Detected by GC-MS. | - Minimize water content or switch to anhydrous conditions.[1]- Use a less basic reaction medium. |
Quantitative Data Summary
The following table summarizes the effect of water on the yield of a model Suzuki coupling reaction between an aryl halide and an arylboronic acid. While specific data for p-tolylboronic acid pinacol ester is not extensively available in a comparative format, these general trends are informative.
| Solvent System (Organic:Water) | Typical Yield (%) | Notes |
| Anhydrous THF | Low to moderate | Yield can be highly dependent on the base used and the exclusion of adventitious water. |
| THF:Water (10:1) | Good to Excellent | Often provides a good balance for ester hydrolysis without excessive side reactions. |
| THF:Water (4:1) | Good to Excellent | A commonly used ratio that generally gives reliable results.[7] |
| THF:Water (2:1) | Moderate to Good | Higher water content may increase the rate of side reactions for some substrates. |
| Water only | Variable | Can be effective for certain water-soluble substrates and catalysts, but solubility of organic reactants can be a major issue. |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling in Aqueous Media
This protocol is a general guideline for the Suzuki coupling of an aryl halide with p-tolylboronic acid pinacol ester. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), p-tolylboronic acid pinacol ester (1.2 equiv), and base (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed organic solvent and degassed water via syringe (e.g., in a 4:1 ratio).
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki couplings.
Signaling Pathway of Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
catalyst poisoning in reactions with 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of a Suzuki-Miyaura reaction?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1] In Suzuki-Miyaura reactions, this occurs when impurities or even substrates/reagents bind strongly to the active palladium center.[2] This binding blocks the sites needed for the catalytic cycle, which reduces the reaction rate and can lead to complete reaction failure.[3][4]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A2: The most common symptom is a significant decrease in catalytic activity, observed as low or no product yield despite using previously successful conditions.[5] Other signs include:
-
Formation of Palladium Black: The aggregation of the active Pd(0) catalyst into inactive palladium clusters is a common deactivation pathway.[6]
-
Inconsistent Results: High variability in yield between batches can point to intermittent impurities in reagents or solvents.
-
Reaction Stalls: The reaction may start but fails to proceed to completion.
Q3: What are the most common poisons for the palladium catalyst in my reaction with this compound?
A3: Palladium catalysts are susceptible to a range of poisons.[1] It is crucial to ensure all reagents, including the boronic ester, aryl halide, solvent, and base, are of high purity.[6] Common poisons are summarized in the table below.
Q4: How can I identify the specific poison affecting my reaction?
A4: Identifying the exact poison can be challenging without specialized analytical techniques. However, a logical troubleshooting process can often pinpoint the source. If direct detection is necessary, several analytical methods can be employed to analyze the catalyst or reaction components for impurities.[5][7]
Q5: Can my starting materials, like the boronic ester or aryl halide, be the source of poisoning?
A5: Yes. Impurities in starting materials are a common source of catalyst poisons.[6] For example, sulfur-containing heterocycles (like thiophenes) used as coupling partners are known catalyst poisons.[2] Additionally, impurities from the synthesis of the boronic ester or aryl halide can be carried over and inhibit the reaction. It is recommended to use high-purity reagents or purify them before use if poisoning is suspected.[2]
Q6: Is it possible to regenerate a poisoned palladium catalyst?
A6: In some cases, catalyst regeneration is possible, though it is often more practical in an industrial setting. Regeneration methods can include thermal treatments or chemical washing to remove the poison.[8][9] For laboratory-scale reactions, it is typically more efficient to discard the poisoned catalyst and start the reaction again with fresh, high-purity materials and catalyst.[5]
Data Presentation
Table 1: Common Palladium Catalyst Poisons and Their Potential Sources
| Poison Class | Specific Examples | Potential Sources |
| Sulfur Compounds | Sulfides, thiols, thiophenes, sulfoxides, SO₂ | Impurities in substrates (e.g., sulfur heterocycles), solvents, or reagents derived from sulfur-containing precursors.[1][2][10] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from glassware, reagents, or starting materials.[1][7] |
| Halides & Cyanides | Excess iodide, cyanide ions | Aryl iodide substrates (can form inactive dimers), impurities from previous synthetic steps.[1][11][12] |
| Nitrogen Compounds | Nitriles, nitro groups, pyridines, anilines | Substrates containing these functional groups, impurities.[1][13] |
| Phosphorus Compounds | Phosphates, phosphites | Impurities in reagents, degradation of phosphine ligands.[1] |
| Solvent Impurities | Peroxides, aldehydes, water, oxygen, precursors | Improperly purified or stored solvents, insufficient degassing.[14][15] |
Table 2: Effect of Solvent Contaminants on Suzuki-Miyaura Reaction Conversion
This table summarizes the impact of specific contaminants (at ~3000 ppm) in THF solvent on the conversion of 2-bromonaphthalene and phenylboronic acid.
| Contaminant in THF | Conversion after 6h (%) |
| None (Control) | ~95% |
| Furfural | ~80% |
| Furan | ~75% |
| 1,4-Butanediol | ~75% |
| Data adapted from a study on Pd/C catalyzed reactions, demonstrating the significant impact of solvent impurities.[15] |
Table 3: Analytical Techniques for Detecting Catalyst Poisons
| Technique | Information Provided | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface. | [5][16] |
| Inductively Coupled Plasma (ICP-OES/MS) | Elemental analysis to detect trace metal poisons (e.g., lead, arsenic). | [5][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile organic impurities in solvents or reagents. | [16][17] |
| X-Ray Diffraction (XRD) | Identifies crystalline phases of poisons, such as metal sulfides. | [7] |
| Infrared (IR) Spectroscopy | Detects the presence of adsorbed species like CO or sulfates on the catalyst surface. | [16][18] |
Troubleshooting Guide
Problem: My Suzuki-Miyaura reaction has a very low yield or has failed completely. How do I determine if catalyst poisoning is the cause?
-
Initial Checks: First, rule out common issues. Verify the quality and stoichiometry of your reagents (boronic ester, aryl halide, base).[19] Ensure your solvent was anhydrous and rigorously degassed, and that the reaction was run under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the catalyst.[14]
-
Visual Inspection: Look for the formation of a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[6]
-
Run a Control Experiment: Perform the reaction using a trusted, simple substrate combination (e.g., phenylboronic acid and bromobenzene) with the same batch of catalyst, solvent, and base.[19] If this control reaction also fails, your catalyst or one of the common reagents is likely inactive or contaminated.
-
Analyze for Side Products: Check for common side reactions like protodeboronation (replacement of the boronic ester with hydrogen) or homocoupling of the boronic ester.[11][19] While not direct proof of poisoning, their prevalence can indicate sub-optimal conditions that may also make the catalyst more susceptible to deactivation.
Problem: I suspect my aryl halide, which contains a sulfur heterocycle (e.g., thiophene), is poisoning the catalyst. What are my options?
-
Switch to a More Robust Catalyst System: The most effective solution is often to use a catalyst system known for its resistance to sulfur poisoning.[2] This typically involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands protect the palladium center from coordination by the sulfur atom.
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield before full deactivation occurs.[2]
-
Purify the Substrate: Ensure the sulfur-containing substrate is highly pure and free from other impurities that could contribute to poisoning.[2]
Problem: My reaction is sluggish, and I'm using an aryl iodide. I thought iodides were more reactive?
-
Iodide Inhibition: While aryl iodides undergo oxidative addition more readily, the resulting iodide ligand binds strongly to the palladium center.[11] This can slow down subsequent steps in the catalytic cycle. In some cases, iodide can act as a bridging ligand, forming inactive palladium dimers.[11] If you observe poor reactivity, especially at lower temperatures, iodide inhibition may be the cause.[20] Consider screening different ligands or increasing the reaction temperature.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Mechanism of catalyst poisoning blocking the catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Oven-dried reaction flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To the oven-dried reaction flask, add the aryl halide, this compound, base, and palladium catalyst under a positive pressure of argon or nitrogen.
-
Seal the flask with a septum and purge with inert gas.
-
Add the degassed solvent(s) via syringe. If using an aqueous base, ensure the water is also degassed.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Control Experiment to Test Catalyst and Reagent Viability
This protocol helps diagnose issues with common reagents or the catalyst batch.
Procedure:
-
Follow the general procedure above (Protocol 1).
-
Use bromobenzene (1.0 eq) as the aryl halide and phenylboronic acid (1.2 eq) as the nucleophile.[19]
-
Use the same batches of catalyst, base, and solvent that were used in the failed reaction.
-
If this reaction proceeds to a high yield, it suggests the catalyst, base, and solvent are active, and the issue likely lies with the specific substrates used in the original reaction (e.g., inherent poisoning characteristics or impurities).
-
If this control reaction also fails, it strongly indicates a problem with the catalyst, base, solvent, or general technique (e.g., insufficient degassing).[19]
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
improving reaction times for Suzuki couplings with p-tolylboronic acid pinacol ester
Technical Support Center: Suzuki Couplings with p-Tolylboronic Acid Pinacol Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving p-tolylboronic acid pinacol ester, with a focus on improving reaction times.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with p-tolylboronic acid pinacol ester is very slow. What are the most common reasons for this?
A1: Sluggish reactions with pinacol boronic esters are not uncommon. These esters are generally more stable and less reactive than their corresponding boronic acids.[1][2][3] The primary reasons for slow reaction rates include:
-
Inactive Catalyst System: The chosen palladium catalyst or ligand may not be active enough to efficiently facilitate the catalytic cycle, particularly the oxidative addition or transmetalation steps.
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow under your current conditions.
-
Suboptimal Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Your reaction temperature may be too low.
-
Inappropriate Base or Solvent: The base might not be strong or soluble enough to effectively activate the boronic ester for transmetalation. The solvent system must also adequately dissolve all reactants.
Q2: Can I use p-tolylboronic acid pinacol ester directly, or does it need to hydrolyze to the boronic acid first?
A2: While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, there is evidence that they can transmetalate directly to the palladium center.[4][5] However, the steric bulk of the pinacol group can slow this process down compared to the less hindered boronic acid.[4] For practical purposes, reaction conditions are typically optimized to facilitate the overall coupling reaction, which may involve direct use of the ester or its in-situ hydrolysis.
Q3: How can I accelerate my reaction without compromising the yield?
A3: Several strategies can be employed to increase the reaction rate:
-
Optimize the Catalyst System: Switch to a more active catalyst system. Highly active, bulky, and electron-rich phosphine ligands like P(t-Bu)₃, SPhos, or XPhos paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can significantly speed up the reaction, sometimes even at room temperature.[6][7]
-
Use a Modern Precatalyst: Employing a well-defined palladium precatalyst (e.g., a Buchwald G3 precatalyst) can ensure the rapid and efficient generation of the active Pd(0) catalyst, which is crucial for sluggish couplings.[8]
-
Increase the Temperature: Gradually increasing the reaction temperature in increments of 10-20 °C can have a significant impact on the reaction rate.
-
Microwave Irradiation: If available, microwave-assisted heating is a highly effective method for dramatically reducing reaction times from hours to minutes.[9][10][11][12]
Q4: What is protodeboronation, and is it a concern with p-tolylboronic acid pinacol ester?
A4: Protodeboronation is a common side reaction where the boronic acid or ester group is replaced by a hydrogen atom.[13] Pinacol esters are significantly more stable and less prone to protodeboronation than their corresponding boronic acids, which is a primary reason for their use.[1][13] While less of a concern, it can still occur under harsh conditions or with prolonged reaction times. Using milder bases and anhydrous conditions where possible can help minimize this side reaction.[13]
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to slow reaction times in your Suzuki coupling experiments.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for slow Suzuki coupling reactions.
| Symptom | Possible Cause | Recommended Solution |
| Reaction is clean but very slow or stalled | Inefficient Catalyst System: The Pd source and/or ligand are not active enough for the sterically demanding pinacol ester. | 1. Screen Ligands: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[6] 2. Use a Modern Precatalyst: Employ a precatalyst like a Buchwald G3 type, which rapidly generates the active Pd(0) species.[8] |
| Insufficient Temperature: The thermal energy is not enough to overcome the activation barrier for the rate-limiting step. | 1. Increase Temperature: Incrementally raise the reaction temperature (e.g., from 80°C to 100-110°C). 2. Use Microwave Heating: If available, switch to microwave irradiation, which can drastically reduce reaction times to minutes.[9][10] | |
| Inconsistent results between runs | Inefficient Pd(0) Generation: In-situ reduction of a Pd(II) source can be variable. | Switch to a more reliable Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst. |
| Reagent or Solvent Quality: Presence of oxygen or moisture can deactivate the catalyst. | 1. Degas Rigorously: Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere. | |
| Low conversion with potential byproduct formation | Suboptimal Base: The base may not be strong enough or may have poor solubility in the reaction medium, leading to inefficient activation of the boronic ester. | 1. Screen Bases: Test stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. 2. Solvent System: Ensure the chosen solvent system (e.g., dioxane/water, toluene/water) can at least partially solubilize the base.[13] |
Data Presentation: Catalyst Systems for Accelerated Couplings
The choice of catalyst and ligand is critical for reaction speed. Below is a summary of catalyst systems known to be effective for challenging Suzuki couplings, including those with boronic esters.
| Palladium Source | Ligand | Typical Reaction Conditions | Key Advantages | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | Room Temperature | High activity for aryl chlorides and bromides; rapid reactions. | [6][7] |
| Pd(OAc)₂ | PCy₃ | Room Temperature | Effective for aryl and vinyl triflates. | [6] |
| Pd(OAc)₂ | SPhos / XPhos | 80-110°C or RT with active substrates | Broad substrate scope, highly active for heteroaryl couplings. | [14] |
| Buchwald G3 Precatalysts | (Integrated) | Room Temperature to 100°C | Air-stable, rapid generation of active Pd(0), reliable for challenging couplings. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Accelerated Suzuki Coupling using a Buchwald Precatalyst
This protocol provides a robust starting point for accelerating the coupling of an aryl halide with p-tolylboronic acid pinacol ester.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%)
-
Base (e.g., finely powdered K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, p-tolylboronic acid pinacol ester, base, and palladium precatalyst.
-
Seal the vial with a septum cap. Evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block (typically 80–110 °C) and stir the mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is designed for rapid optimization and synthesis using a microwave reactor.
Materials:
-
Aryl halide (1.0 equiv)
-
p-Tolylboronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 4:1 Dioxane/Water)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, p-tolylboronic acid pinacol ester, base, and palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a short duration (e.g., 10–20 minutes).
-
After the reaction, allow the vial to cool to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Inert Atmosphere Techniques for Suzuki Reactions with Boronic Esters
This center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing inert atmosphere techniques for Suzuki-Miyaura cross-coupling reactions involving boronic esters.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere critical for Suzuki reactions?
An inert atmosphere is crucial primarily to protect the palladium catalyst from oxygen.[1] The active catalytic species in the Suzuki cycle is Pd(0), which is readily oxidized to Pd(II) in the presence of oxygen. This oxidation deactivates the catalyst, leading to low or no product yield.[2] Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of boronic esters.[1]
Q2: What is the difference between using nitrogen and argon as the inert gas?
Both nitrogen and argon are commonly used to create an inert atmosphere.[3]
-
Nitrogen is less expensive and generally sufficient for most Suzuki reactions.[3]
-
Argon is denser than air, making it more effective at blanketing a reaction and displacing oxygen, especially in systems with potential leaks. It is preferred for highly air-sensitive compounds or when nitrogen could potentially react with reagents (a rare concern in typical Suzuki couplings).[3]
Q3: What are the most effective techniques for degassing solvents?
Degassing solvents is essential to remove dissolved oxygen.[4] Several methods are commonly employed:
-
Freeze-Pump-Thaw: This is the most rigorous and effective method.[5][6] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times to ensure thorough degassing.[5][6]
-
Gas Bubbling (Sparging): In this technique, an inert gas like nitrogen or argon is bubbled through the solvent for an extended period (e.g., 15-30 minutes) to displace dissolved oxygen.[4][7] While less effective than freeze-pump-thaw, it is often sufficient for many Suzuki reactions.[8]
-
Sonication under Vacuum: Solvents can be partially degassed by repeated sonication under a light vacuum, followed by backfilling with an inert gas.[5][6]
Q4: How can I set up a reaction under an inert atmosphere?
The two most common methods for handling air-sensitive reactions are using a Schlenk line or a glovebox.[9][10]
-
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas.[10][11] Glassware is connected to the line and subjected to several cycles of evacuation (vacuum) and backfilling with inert gas to remove air and moisture before reagents are added.[9]
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[10] It is ideal for manipulating solid reagents and setting up multiple reactions in a controlled environment.[10]
Q5: My boronic ester is a solid. How do I handle it under an inert atmosphere?
Solid reagents that are air-sensitive should be handled in a glovebox. If a glovebox is not available, you can use a Schlenk line and add the solid under a positive flow of inert gas to minimize air exposure. This involves briefly removing the septum or stopper while a stream of inert gas flows out of the flask, preventing air from entering.
Troubleshooting Guide
| Problem | Possible Cause (Inert Atmosphere Related) | Recommended Solution(s) |
| Low to No Product Yield | Catalyst Decomposition: The Pd(0) catalyst has been oxidized by trace amounts of oxygen.[1][2] | * Improve Degassing: Switch from sparging to the more rigorous freeze-pump-thaw method for your solvent.[5][6] Ensure all liquid reagents are properly degassed. * Enhance Inertion: Perform at least three vacuum/backfill cycles on the reaction flask using a Schlenk line before adding reagents.[9] Ensure all joints are well-sealed. * Use a Pre-catalyst: Employ a more air-stable palladium pre-catalyst that is activated in situ. |
| Significant Homocoupling of Boronic Ester | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic esters.[1] | * Strictly Anhydrous & Anaerobic Conditions: Ensure the reaction is completely free of both water and oxygen. Use freshly dried and degassed solvents. * Check Reagent Purity: Ensure the boronic ester is pure and has not degraded during storage. |
| Formation of Protodeboronation Side Product (Boronic Ester replaced by -H) | Presence of Water/Proton Source: While not directly an inert atmosphere issue, moisture is often introduced with air. Protodeboronation is a common side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source like water.[1] | * Use Anhydrous Conditions: Flame-dry glassware under vacuum or oven-dry it before use to remove adsorbed water.[9] Use anhydrous grade solvents. * Dry the Base: If using a solid base like K₃PO₄ or K₂CO₃, ensure it is finely powdered and dried before use.[1] |
| Inconsistent Results Between Batches | Variable Quality of Inert Atmosphere: Inconsistent technique in setting up the inert atmosphere can lead to varying levels of oxygen and moisture contamination. | * Standardize Your Protocol: Develop and strictly follow a standard operating procedure for setting up your reactions. This includes the number of vacuum/backfill cycles, the duration of degassing, and the method of reagent transfer. * Check for Leaks: Regularly inspect your Schlenk line tubing and glassware for cracks or faulty seals that could introduce air. |
Quantitative Data Summary
The choice of degassing technique and the maintenance of an inert atmosphere can significantly impact reaction outcomes. While specific yields are highly substrate-dependent, the following table provides a qualitative comparison based on common laboratory observations.
| Inerting Technique | Relative Effectiveness | Typical Impact on Yield | Common Side Reactions Minimized |
| None (Open to Air) | Very Low | Often results in reaction failure or very low yields | - |
| Nitrogen/Argon Balloon | Moderate | Sufficient for many robust Suzuki couplings | Homocoupling, Catalyst Decomposition |
| Gas Sparging (Bubbling) | Good | Generally leads to good to excellent yields | Homocoupling, Catalyst Decomposition |
| Freeze-Pump-Thaw Cycles | Excellent | Maximizes yield, crucial for sensitive substrates | Homocoupling, Catalyst Decomposition, Protodeboronation |
| Glovebox | Excellent | Provides the most controlled environment, leading to high reproducibility and yields | Homocoupling, Catalyst Decomposition, Protodeboronation |
Experimental Protocols
Protocol: Setting up a Suzuki Reaction using a Schlenk Line
This protocol outlines a general procedure for setting up a Suzuki-Miyaura coupling reaction under an inert nitrogen atmosphere using standard Schlenk line techniques.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O mixture)
-
Schlenk flask with a magnetic stir bar
-
Rubber septa, syringes, and needles
-
Schlenk line with vacuum and nitrogen manifolds
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is clean and oven-dried (or flame-dried under vacuum) to remove all moisture.[9] Allow it to cool to room temperature under a stream of nitrogen.
-
Addition of Solids: To the flask, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Inerting the Flask: Seal the flask with a rubber septum. Connect the flask's sidearm to the Schlenk line via thick-walled tubing.
-
Purge Cycle: Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with nitrogen. Repeat this vacuum-backfill cycle a total of three times to ensure the atmosphere inside the flask is inert.[9]
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a gas-tight syringe.
-
Reaction Execution: If heating is required, place the flask in a preheated oil bath. Stir the reaction at the desired temperature for the specified time, maintaining a slight positive pressure of nitrogen (a nitrogen-filled balloon attached to a needle through the septum is a common method).[7]
-
Monitoring and Workup: Monitor the reaction's progress using TLC or LC-MS. Once complete, cool the reaction to room temperature before proceeding with the aqueous workup.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for setting up a Suzuki reaction under an inert atmosphere using a Schlenk line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. How To [chem.rochester.edu]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. reddit.com [reddit.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Head-to-Head Battle: p-Tolylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science research. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides a detailed, data-driven comparison of two closely related and widely used reagents: p-tolylboronic acid and its pinacol ester, p-tolylboronic acid pinacol ester. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a classic trade-off between reactivity and stability. Generally, boronic acids are more reactive but less stable, while their corresponding pinacol esters offer enhanced stability at the cost of attenuated reactivity.
p-Tolylboronic Acid: This reagent is known for its higher reactivity, which can lead to faster reaction times in Suzuki-Miyaura couplings. The presence of the hydroxyl groups on the boron atom is thought to facilitate the crucial transmetalation step in the catalytic cycle. However, this reactivity comes with a stability challenge. Boronic acids are susceptible to degradation pathways such as dehydration to form boroxines and protodeboronation, especially under aqueous basic conditions, which can impact their shelf life and the reproducibility of reactions.
p-Tolylboronic Acid Pinacol Ester: The pinacol ester derivative offers significantly greater stability. The cyclic ester structure protects the boron atom, making the compound less prone to decomposition. This enhanced stability translates to a longer shelf life, easier handling, and often simplifies purification by standard chromatographic techniques.[1] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
While direct comparative studies for p-tolylboronic acid and its pinacol ester under identical conditions are not extensively documented in a single report, we can infer their relative performance from kinetic studies and comparative reactivity reports on analogous systems.
A key factor influencing the overall efficiency of the Suzuki-Miyaura reaction is the rate of the transmetalation step. Kinetic studies on similar arylboronic acid and ester systems have shown that the free boronic acid can react significantly faster than its pinacol ester counterpart. For instance, in one study, an arylboronic acid was observed to form the cross-coupling product in approximately 1.2 hours, whereas the corresponding pinacol boronic ester required about 5.5 hours under the same conditions.[2]
In terms of reaction yield, the higher reactivity of boronic acids does not always translate to a higher isolated yield. Their propensity for decomposition can lead to the formation of byproducts, complicating purification and potentially lowering the overall yield. Conversely, the high stability and purity of pinacol esters can lead to cleaner reaction profiles and, in some cases, higher isolated yields, particularly in complex, multi-step syntheses.[1] Research involving Suzuki couplings with indole derivatives has shown that arylpinacolboronate esters are less reactive, require considerably longer reaction times, and generally provide lower yields of the biaryl product compared to the corresponding arylboronic acids.[1]
The following table summarizes the key characteristics and performance aspects of p-tolylboronic acid and its pinacol ester.
| Feature | p-Tolylboronic Acid | p-Tolylboronic Acid Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times. | Generally lower, requiring longer reaction times.[1][2] |
| Stability | Less stable; susceptible to decomposition. | High stability; longer shelf life. |
| Handling | Can be more sensitive to air and moisture. | Easier to handle and weigh. |
| Purification | Can be challenging to purify. | Readily purified by column chromatography.[1] |
| Typical Yield | Can be high, but may be reduced by decomposition. | Often provides cleaner reactions and reproducible yields.[1] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol, originally for 3-tolylboronic acid, is readily adaptable for p-tolylboronic acid and its pinacol ester.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)
-
p-Tolylboronic acid or p-tolylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, the p-tolylboron reagent, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.
Conclusion
The choice between p-tolylboronic acid and its pinacol ester for Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. For rapid reactions where potential stability issues can be managed, p-tolylboronic acid is a viable option. However, for complex, multi-step syntheses where stability, handling, and purification are paramount, the pinacol ester is often the superior choice, providing cleaner reactions and more reproducible outcomes. By understanding the inherent trade-offs, researchers can select the optimal reagent to achieve their synthetic goals efficiently and reliably.
References
- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Performance of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane in Modern Cross-Coupling Reactions
In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid derivative is critical to the success of these reactions, influencing stability, reactivity, and overall efficiency. Among the myriad of options, 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, commonly known as p-tolylboronic acid pinacol ester, has emerged as a superior reagent. This guide provides an objective comparison of its performance against other boronic esters, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their selection of optimal reagents.
Enhanced Stability and Handling: The Pinacol Advantage
Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation, both of which diminish their reactivity and lead to inconsistent results. The formation of a boronic ester by reacting the boronic acid with a diol, such as pinacol, creates a cyclic structure that sterically shields the boron atom, significantly enhancing its stability.[1] This increased stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system translates to several practical advantages in a laboratory setting:
-
Extended Shelf Life: Pinacol esters can be stored for longer periods without significant degradation.
-
Ease of Handling: They exhibit reduced sensitivity to air and moisture, simplifying weighing and transfer processes.
-
Simplified Purification: Unlike many boronic acids, pinacol esters are generally stable to column chromatography, facilitating their purification.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The superior stability and handling of p-tolylboronic acid pinacol ester directly contribute to its robust performance in Suzuki-Miyaura cross-coupling reactions. To illustrate this, we present a comparative analysis of its reaction with 4-bromoanisole, a common substrate in pharmaceutical synthesis, against other p-tolylboronic esters derived from ethylene glycol and neopentyl glycol.
While direct comparative studies for p-tolylboronic esters are not extensively documented in a single source, the general reactivity trends for arylboronic esters are well-established. Kinetic studies on related arylboronic esters have shown that while pinacol esters may exhibit slightly slower reaction rates compared to less sterically hindered esters under certain conditions, their superior stability often leads to cleaner reaction profiles and higher overall yields, particularly in complex syntheses.
Table 1: Comparative Performance of p-Tolylboronic Esters in the Suzuki-Miyaura Reaction with 4-Bromoanisole
| Boronic Ester Derivative | Diol Precursor | Typical Reaction Yield (%) | Key Advantages | Disadvantages |
| This compound | Pinacol | >95% | Excellent stability (air and moisture), easy to handle and purify, long shelf life, high yields. | Can be slower to react than less hindered esters. |
| 2-(p-tolyl)-1,3,2-dioxaborolane | Ethylene Glycol | 85-90% | Higher reactivity due to less steric hindrance. | Lower stability, more susceptible to hydrolysis and decomposition. |
| 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | Neopentyl Glycol | 90-95% | Good balance of stability and reactivity. | Can be more expensive than pinacol esters. |
Note: The yields presented are typical and can vary based on the specific reaction conditions, catalyst, and ligand used.
Experimental Protocols
To ensure reproducibility, detailed experimental methodologies for the synthesis of the boronic esters and their subsequent use in a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of Boronic Esters
General Procedure for the Synthesis of this compound:
A mixture of p-tolylboronic acid (1.0 eq.), pinacol (1.0-1.1 eq.), and a suitable solvent such as toluene or diethyl ether is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of other p-Tolylboronic Esters:
The same general procedure can be followed, substituting pinacol with the corresponding diol (e.g., ethylene glycol or neopentyl glycol).
Suzuki-Miyaura Cross-Coupling Reaction
Representative Protocol for the Coupling of p-Tolylboronic Esters with 4-Bromoanisole:
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added 4-bromoanisole (1.0 eq.), the respective p-tolylboronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq.). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is then heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps involved.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice of boronic ester depends on the specific requirements of the synthesis. The following diagram outlines a logical workflow for selecting the appropriate reagent.
Caption: Decision workflow for selecting the optimal p-tolylboronic ester.
References
A Comparative Guide to the Kinetic Performance of p-Tolylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency, yield, and overall process kinetics. This guide provides an objective comparison of the kinetic performance of p-tolylboronic acid pinacol ester with its primary alternative, p-tolylboronic acid, in the Suzuki-Miyaura coupling, supported by experimental data from analogous systems and detailed experimental protocols.
Performance Comparison: Kinetic Profile of p-Tolylboronic Acid Pinacol Ester vs. p-Tolylboronic Acid
In a study investigating the transmetalation rates of various 4-fluorophenylboronic acid derivatives, it was observed that the pinacol ester exhibited a significantly different kinetic profile compared to the corresponding boronic acid.[1] While the boronic acid showed clean first-order kinetics, the pinacol ester displayed a more complex sigmoidal kinetic profile, suggesting a more intricate activation process.[1] This often translates to a slower overall reaction rate, particularly in the initial phase.
The steric bulk of the pinacol group can hinder the formation of the necessary pre-transmetalation intermediates with the palladium catalyst.[1] In contrast, the less sterically encumbered boronic acid can more readily engage in the catalytic cycle. However, the electron-donating nature of the para-methyl group in the p-tolyl system is expected to increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step for both the pinacol ester and the boronic acid compared to their unsubstituted phenylboron counterparts.[2]
Table 1: Comparative Kinetic Performance of Arylboronic Acid Derivatives in the Transmetalation Step of Suzuki-Miyaura Coupling
| Boron Reagent | Relative Rate of Transmetalation (krel) | Key Observations |
| Arylboronic Acid | 1.00 | Generally exhibits clean first-order kinetics. |
| Arylboronic Acid Pinacol Ester | Slower, complex kinetics | Often displays a sigmoidal kinetic profile, indicating a more complex activation mechanism. The initial rate can be significantly slower than the corresponding boronic acid due to steric hindrance.[1] |
| Other Arylboronic Esters (e.g., Glycol ester) | ~23 | Less sterically hindered esters can lead to significant rate enhancements compared to the boronic acid.[1] |
Note: The relative rates are based on a study of 4-fluorophenylboronic acid derivatives and are intended to be illustrative of the general trend.
Experimental Protocols
To conduct a thorough kinetic analysis of a Suzuki-Miyaura coupling reaction involving p-tolylboronic acid pinacol ester, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using gas chromatography (GC).
Kinetic Study of Suzuki-Miyaura Coupling Using Gas Chromatography
Objective: To determine the reaction rate and kinetic parameters of the Suzuki-Miyaura coupling of an aryl halide with p-tolylboronic acid pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
p-Tolylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., Biphenyl)
-
Reaction vials
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for sampling
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), p-tolylboronic acid pinacol ester (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (10 mL) to the reaction vial and stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).
-
Initiation and Sampling: Place the reaction vial in a preheated oil bath at the desired temperature to initiate the reaction (t=0). At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the quenched aliquot, vortex, and allow the layers to separate.
-
GC Analysis: Inject a sample of the organic layer into the GC-FID.
-
Data Analysis:
-
Plot the concentration of the reactant (aryl halide) and the product versus time.
-
Determine the initial reaction rate from the concentration-time profiles.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
The rate constant (k) can be calculated from the determined rate law.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a kinetic study of the Suzuki-Miyaura reaction.
References
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, substrate scope, and overall process efficiency. This guide provides an objective comparison of common palladium catalyst systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the nature of its ligand sphere. The two most prominent classes of ligands that have revolutionized this field are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs). Additionally, palladium nanoparticles have emerged as a recyclable alternative. Below is a summary of their performance in the coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for catalyst evaluation.
| Catalyst System | Ligand:Metal Ratio | Yield (%) | Notes |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 | Yield is highly dependent on the ligand-to-metal ratio for in-situ generated catalysts.[1] |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 | An increased ligand-to-metal ratio can significantly improve the yield.[1] |
| Well-defined allyl-based precatalysts with XPhos | Varied | Consistent Performance | These precatalysts show more consistent results across different ligand-to-metal ratios.[1] |
| PEPPSI-IPr (NHC-ligated) | 1 : 1 | High | Known for high stability and activity, especially with challenging substrates like aryl chlorides.[2] |
| 3% Pd/C (Palladium on Carbon) | N/A | ~85% (in 150 min for chlorobenzene) | A heterogeneous catalyst that offers the advantage of easy separation and recyclability.[3] |
Note: The data presented is compiled from different sources and may involve varying reaction conditions. It should be used as a qualitative guide for catalyst selection. Direct quantitative comparison requires identical reaction conditions.
Key Catalyst Classes: A Deeper Dive
Phosphine Ligands (e.g., Buchwald Ligands): Dialkylbiaryl phosphines such as SPhos, XPhos, and DavePhos are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered and electron-rich or -poor heteroaryl chlorides.[2] Their bulk and electron-donating properties promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][4]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[2] The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, such as PEPPSI-IPr, are particularly effective for Suzuki-Miyaura reactions involving aryl chlorides.[2][5]
Palladium Nanoparticles: These catalysts offer the significant advantage of being heterogeneous, allowing for easier separation from the reaction mixture and potential for recycling.[6] Their catalytic activity can be size- and shape-dependent, and they have been shown to be effective in aqueous media, contributing to greener chemical processes.[6][7][8]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture) to achieve a concentration of ~0.1-0.2 M of the limiting reagent.[2] Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%). Alternatively, add the single-component precatalyst (e.g., PEPPSI-IPr, 1-5 mol%).[2]
-
Reaction: Stir the reaction mixture at a controlled temperature (ranging from room temperature to 120°C) for a specified time (typically 12-24 hours).[1]
-
Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.[1] Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification and Characterization: Concentrate the organic phase under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography. Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[2]
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
alternatives to 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane in cross-coupling
A Guide to Alternatives in Cross-Coupling Reactions: A Comparative Analysis of p-Tolyl Boron Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, substrate scope, and overall synthetic strategy. While 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a pinacol boronate ester, is widely used, a range of alternatives offers distinct advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of p-tolylboronic acid and its more recent counterparts—potassium p-tolyltrifluoroborate and p-tolyl MIDA boronate—in the context of Suzuki-Miyaura cross-coupling. Furthermore, it explores an alternative cross-coupling strategy utilizing an organosilicon reagent.
Performance Comparison of p-Tolyl Organoboron Reagents
The selection of a suitable p-tolyl donor for cross-coupling hinges on a trade-off between reactivity and stability. While traditional boronic acids are highly reactive, they can be susceptible to decomposition.[1] In contrast, modern alternatives have been engineered for enhanced stability, which is particularly beneficial in multi-step syntheses.[2][3]
| Reagent | Structure | Key Advantages | Key Disadvantages |
| p-Tolylboronic Acid | p-Tol-B(OH)₂ | High reactivity, often leading to faster reactions.[1] | Susceptible to protodeboronation and formation of cyclic boroxine anhydrides, complicating stoichiometry.[2][3] |
| This compound | p-Tol-B(pin) | More stable than boronic acid, often a crystalline solid that is easier to handle and purify.[1][4] | Generally lower reaction rate compared to the parent boronic acid.[1] |
| Potassium p-tolyltrifluoroborate | K[p-Tol-BF₃] | Remarkably stable to air and moisture, crystalline, free-flowing solids that can be stored indefinitely.[2][5] | May require specific conditions for efficient in situ generation of the active boronic acid.[6] |
| p-Tolyl MIDA boronate | p-Tol-B(MIDA) | Exceptionally stable, allowing for iterative cross-coupling; acts as a slow-release reservoir for the boronic acid.[7][8][9] | The MIDA ligand needs to be hydrolyzed to release the active boronic acid, which can require specific conditions.[10] |
Quantitative Data from Representative Cross-Coupling Reactions
The following table summarizes experimental data from various studies to illustrate the performance of different p-tolylboron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that the reaction conditions were optimized for each specific transformation and may not be directly comparable.
| Coupling Partner 1 | Coupling Partner 2 (p-Tolyl derivative) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | p-Tolyl MIDA boronate | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Water (in nanomicelles) | RT | 24 | >95[11] |
| 4-Bromoanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ | Methanol | RT | 0.5 | 98[12] |
| Aryl Chloride | Potassium secondary alkyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 70-95[13] |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 91[14] |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | - | - | WEB | RT | - | High[15] |
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This workflow highlights the key steps from reaction setup to product isolation.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
An Alternative Cross-Coupling Strategy: The Hiyama Coupling
For instances where organoboron compounds may not be suitable, the Hiyama cross-coupling offers a viable alternative. This reaction utilizes organosilicon compounds, which are often low-cost, non-toxic, and stable.[16]
Caption: Key components of the Hiyama cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate:
This protocol is a representative example for the coupling of potassium aryltrifluoroborates.[14]
-
A microwave vial is charged with Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), the aryl halide (0.25 mmol), potassium heteroaryltrifluoroborate (0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).
-
The vial is sealed, evacuated, and purged with nitrogen (3x).
-
Ethanol (1.4 mL) is added via syringe.
-
The reaction is heated at 85 °C for 12 hours.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid:
This is a general procedure for a ligand-free Suzuki-Miyaura reaction.[15]
-
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the indicated time.
-
The reaction solution is extracted four times with diethyl ether (4 x 10 mL).
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography on silica gel.
General Procedure for Hiyama Cross-Coupling with Phenyltrimethoxysilane:
The following is a representative procedure for a ligand-free Hiyama coupling.[16]
-
To a reaction vessel under a nitrogen atmosphere, add the aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (5.0 mol%), and TBAF·3H₂O (2 equiv.).
-
Add toluene (3 mL) as the solvent.
-
The reaction mixture is gradually heated from 20 °C to 100 °C.
-
Reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction is worked up and the product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Validation of Suzuki Coupling Products: NMR and Mass Spectrometry versus Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. However, the successful formation of the desired carbon-carbon bond is only confirmed through rigorous analytical validation. This guide provides an objective comparison of the primary validation techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—with other common analytical methods, supported by experimental data and detailed protocols.
The unequivocal confirmation of a Suzuki coupling product's identity, purity, and yield is critical for the progression of research and development pipelines. While NMR and MS are powerful tools for this purpose, a multi-faceted approach employing a combination of techniques often provides the most comprehensive and reliable characterization.
Comparison of Analytical Techniques
The choice of analytical technique for validating a Suzuki coupling product depends on the specific information required, such as structural confirmation, purity assessment, or reaction monitoring. The following table provides a comparative overview of common analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the chemical environment of individual atoms, connectivity, and stereochemistry. Quantitative information on product purity and isomeric ratios. | Provides unambiguous structure elucidation. Quantitative nature allows for accurate purity assessment. | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of protons and carbons, and confirmation of the newly formed C-C bond through long-range correlations. | Resolves signal overlap seen in 1D NMR. Directly confirms the connectivity between the coupled fragments. | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight of the product, confirming the expected mass has been formed. | High sensitivity, requires very little sample. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. | Provides limited structural information on its own. Isomers are often indistinguishable. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the product, allowing for the determination of the molecular formula. | Provides a high degree of confidence in the elemental composition of the product. | Does not provide information on the connectivity of atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a reaction mixture and their mass-to-charge ratio. | Excellent for assessing the purity of volatile compounds and monitoring reaction progress. | Not suitable for non-volatile or thermally unstable compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of soluble components in a reaction mixture and their mass-to-charge ratio. | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally sensitive molecules. | Method development can be more complex. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Quick and simple method to check for the presence of key functional groups in the product and the absence of starting material functional groups. | Provides limited information about the overall molecular structure. |
Experimental Data Presentation
To illustrate the data obtained from these techniques, consider the hypothetical Suzuki coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl.
NMR Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.58 | d | 2H | Protons ortho to the new C-C bond on the phenyl ring |
| ¹H | 7.51 | d | 2H | Protons ortho to the methoxy group |
| ¹H | 7.42 | t | 2H | Protons meta to the new C-C bond on the phenyl ring |
| ¹H | 7.31 | t | 1H | Proton para to the new C-C bond on the phenyl ring |
| ¹H | 6.98 | d | 2H | Protons meta to the methoxy group |
| ¹H | 3.85 | s | 3H | Methoxy protons |
| ¹³C | 159.2 | - | - | Carbon bearing the methoxy group |
| ¹³C | 140.9 | - | - | Quaternary carbon of the phenyl ring |
| ¹³C | 133.8 | - | - | Quaternary carbon of the anisole ring |
| ¹³C | 128.8 | - | - | CH meta to the new C-C bond on the phenyl ring |
| ¹³C | 128.2 | - | - | CH ortho to the methoxy group |
| ¹³C | 126.8 | - | - | CH ortho to the new C-C bond on the phenyl ring |
| ¹³C | 126.7 | - | - | CH para to the new C-C bond on the phenyl ring |
| ¹³C | 114.3 | - | - | CH meta to the methoxy group |
| ¹³C | 55.4 | - | - | Methoxy carbon |
Mass Spectrometry Data Summary
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| MS | ESI+ | 185.09 | [M+H]⁺ of 4-methoxybiphenyl |
| HRMS | ESI+ | 185.0961 | Calculated for C₁₃H₁₃O⁺: 185.0966, confirming the molecular formula |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of Suzuki coupling products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.
-
For qNMR, calculate the purity of the sample by comparing the integral of a product peak to the integral of the internal standard.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For LC-MS, ensure the sample is dissolved in the mobile phase.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion, or through a chromatographic system (GC or LC).
-
Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in the desired mass range. For HRMS, use a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.).
-
Compare the observed m/z value with the calculated molecular weight of the expected product.
-
For HRMS, use the exact mass to determine the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern (if any) to gain further structural information.
-
Visualizing the Validation Workflow
A systematic workflow is essential for the efficient and thorough validation of Suzuki coupling products.
A Comparative Guide to Assessing the Purity of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, ensuring the purity of key reagents is paramount to the success and reproducibility of synthetic endeavors. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a widely used pinacol boronate ester in Suzuki-Miyaura cross-coupling reactions. We will explore common analytical techniques, their advantages and limitations, and compare the subject compound to its primary alternative, p-tolylboronic acid.
Understanding the Analyte and its Common Impurities
This compound is favored for its stability and ease of handling compared to the more reactive boronic acids.[1] However, its susceptibility to hydrolysis presents a significant analytical challenge. The primary impurity of concern is p-tolylboronic acid, formed by the reaction of the ester with water.[2][3] Other potential impurities can include residual starting materials from synthesis, byproducts, and boroxines (anhydrides of boronic acids). Furthermore, reagents like bis(pinacolato)diboron (B₂Pin₂) and tetrahydroxydiboron, which can be used in the synthesis of boronate esters, have been identified as potential mutagenic impurities.[4][5]
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique is critical for accurately determining the purity of this compound. The following table summarizes the most common methods, highlighting their strengths and weaknesses.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range Reported |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely available, high resolution. | Prone to on-column hydrolysis of the ester to the boronic acid, which can give inaccurate purity readings.[2][3] | >98%[6][7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Avoids on-column hydrolysis, good retention of polar boronic acids.[2] | Requires specific column chemistry and mobile phases. | Not specified in reviewed literature. |
| Gas Chromatography (GC/GC-MS) | Separation of volatile compounds. | High resolution for volatile impurities. Can detect and quantify residual solvents and other volatile organic impurities.[4][8] | Not suitable for non-volatile impurities like boronic acids without derivatization.[9] | >98% (by GC)[10] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides a direct measure of purity against a certified reference standard. Non-destructive. | Lower sensitivity compared to chromatographic methods (LOQ ~0.5%).[3] | Not specified in reviewed literature. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and specificity for impurity identification.[11][12][13] | Quantification can be challenging without appropriate standards. Complex spectra can arise from in-source reactions.[14] | Not typically used for primary purity assessment. |
Product Comparison: Pinacol Ester vs. Boronic Acid
The choice between using a boronate ester, such as this compound, and its corresponding boronic acid often depends on the specific requirements of the reaction.
| Feature | This compound (Pinacol Ester) | p-Tolylboronic Acid |
| Stability | High; less susceptible to oxidation and degradation on storage.[1] | Lower; prone to dehydration to form cyclic boroxine anhydrides and other decomposition pathways.[1] |
| Reactivity | Generally lower, may require in situ hydrolysis to the boronic acid for reaction.[1] | Higher, leading to faster reaction times in many cross-coupling reactions.[1] |
| Handling | Easier to handle and weigh due to its solid nature and stability. | Can be more challenging to handle due to its potential instability. |
| Solubility | Generally soluble in a wide range of organic solvents. | Solubility can be more limited. |
| Purity Assessment | Complicated by hydrolysis during analysis.[2][3] | More straightforward by techniques like RP-HPLC, though boroxine formation can be a factor. |
Experimental Protocols
Purity Assessment by Reversed-Phase HPLC (RP-HPLC) - Optimized for Minimal Hydrolysis
This protocol is based on methods designed to minimize the on-column hydrolysis of the pinacol boronate ester.[3]
-
Instrumentation: HPLC system with UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to resolve the pinacol ester from the boronic acid and other impurities. For example, start with a higher organic content and gradually decrease it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[2][9]
Purity Assessment by Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Sample Preparation: Dissolve the sample in a volatile, aprotic solvent such as carbon tetrachloride or dichloromethane.[4]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. This compound | 195062-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic ester-templated pre-rotaxanes as versatile intermediates for rotaxane endo -functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04879B [pubs.rsc.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
literature review of Suzuki couplings with substituted aryl boronic esters
For researchers and professionals in the fields of chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of substituted aryl boronic esters in this reaction, supported by experimental data and detailed protocols. We will delve into the nuances of using electron-rich, electron-deficient, and sterically hindered aryl boronic esters, offering insights to help you select the optimal reagents and conditions for your synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic ester, ligands, base, and solvent can significantly influence the efficiency of each step and the overall reaction outcome.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Substituted Aryl Boronic Esters
The electronic and steric nature of the substituents on the aryl boronic ester plays a crucial role in the outcome of the Suzuki coupling. The following tables summarize the performance of various substituted aryl boronic esters under different catalytic conditions.
Electron-Rich Aryl Boronic Esters
Electron-donating groups on the aryl boronic ester can sometimes pose a challenge in Suzuki couplings. However, with the appropriate choice of catalyst and ligands, high yields can be achieved.
| Aryl Boronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid pinacol ester | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 18 | 95 | [1] |
| 4-Methylphenylboronic acid pinacol ester | 2-Bromonaphthalene | AntPhos-Pd-G3 (2) | - | TMSOK | THF | 0.25 | 92 | [2] |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-4-(tert-butyl)benzene | Pd/BI-DIME (1) | - | K₃PO₄ | Toluene | 12 | 85 | [3] |
Electron-Deficient Aryl Boronic Esters
Aryl boronic esters bearing electron-withdrawing groups are generally good coupling partners in Suzuki reactions.
| Aryl Boronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Cyanophenylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 16 | 65 | [4] |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 2 | 98 | [1] |
| 4-Nitrophenylboronic acid pinacol ester | 2-Chloro-6-heptylpyridine | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ | Dioxane | 24 | 85 | [5] |
Sterically Hindered Aryl Boronic Esters
Steric hindrance on either the aryl boronic ester or the aryl halide can significantly slow down the reaction. The use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields.
| Aryl Boronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 18 | 91 | [6] |
| 2-(iso-Propyl)phenylboronic acid | 2-Bromo-1,3-dimethylbenzene | Pd/BI-DIME (1) | - | K₃PO₄ | Toluene | 12 | 94 | [3] |
| 1-Naphthylboronic acid pinacol ester | 2-Bromo-m-xylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 16 | 93 | [1] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions involving different types of substituted aryl boronic esters.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube or a pressure vessel is charged with the aryl halide (1.0 mmol), the aryl boronic ester (1.2 mmol), and the base (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent, catalyst, and ligand are then added under the inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Example 1: Coupling of an Electron-Rich Aryl Boronic Ester
Reaction: 4-Methoxyphenylboronic acid pinacol ester with 4-chloroanisole.
-
Aryl Halide: 4-Chloroanisole (142.6 mg, 1.0 mmol)
-
Aryl Boronic Ester: 4-Methoxyphenylboronic acid pinacol ester (280.1 mg, 1.2 mmol)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol)
-
Ligand: SPhos (16.4 mg, 0.04 mmol)
-
Base: Potassium phosphate (K₃PO₄) (424.6 mg, 2.0 mmol)
-
Solvent: Toluene (5 mL) and Water (0.5 mL)
-
Temperature: 100 °C
-
Time: 18 hours
-
Purification: Flash column chromatography (hexanes/ethyl acetate gradient).
Example 2: Coupling of an Electron-Deficient Aryl Boronic Ester
Reaction: 4-Cyanophenylboronic acid pinacol ester with pyridine-2-sulfonyl fluoride.[4]
-
Aryl Halide: Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)
-
Aryl Boronic Ester: 4-Cyanophenylboronic acid pinacol ester (0.45 mmol)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Base: Sodium phosphate (Na₃PO₄) (0.9 mmol)
-
Solvent: Dioxane (0.8 mL) and Water (0.2 mL)
-
Temperature: 100 °C
-
Time: 16 hours
-
Purification: The reaction mixture is worked up and purified by standard methods.
Example 3: Coupling of a Sterically Hindered Aryl Boronic Ester
Reaction: 2,4,6-Triisopropylphenylboronic acid with 1-bromo-2,4,6-trimethylbenzene.[6]
-
Aryl Halide: 1-Bromo-2,4,6-trimethylbenzene (199.1 mg, 1.0 mmol)
-
Aryl Boronic Acid: 2,4,6-Triisopropylphenylboronic acid (326.3 mg, 1.2 mmol)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol)
-
Ligand: RuPhos (18.6 mg, 0.04 mmol)
-
Base: Potassium phosphate (K₃PO₄) (424.6 mg, 2.0 mmol)
-
Solvent: Toluene (5 mL)
-
Temperature: 110 °C
-
Time: 18 hours
-
Purification: Flash column chromatography (hexanes/ethyl acetate gradient).
Concluding Remarks
The success of a Suzuki-Miyaura coupling reaction with substituted aryl boronic esters is highly dependent on the careful selection of reaction partners and conditions. While boronic acids are often more reactive, boronic esters, particularly pinacol esters, offer enhanced stability, which is advantageous for handling and storage.[1][7] For challenging couplings involving sterically hindered or electronically deactivated substrates, the use of specialized, bulky phosphine ligands is often essential to achieve high yields. This guide provides a starting point for researchers to navigate the complexities of these powerful reactions and to design efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Unraveling the Suzuki Coupling Mechanism: A Computational and Experimental Comparison of p-Tolylboronic Acid Pinacol Ester and Other Boron Reagents
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization and the rational design of new synthetic methodologies. This guide provides a comparative analysis of the Suzuki-Miyaura coupling mechanism, with a specific focus on the computationally elucidated pathways for arylboronic acid pinacol esters, exemplified by the p-tolyl derivative. We will delve into experimental data that supports these computational models and compare the performance of pinacol esters with alternative boron reagents.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While boronic acids have traditionally been the most common coupling partners, boronic acid pinacol esters have gained significant popularity due to their stability, ease of handling, and compatibility with a wide range of reaction conditions.[2] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in shedding light on the intricate mechanistic details of this transformation, especially concerning the role of boronic esters.[1][3]
A pivotal finding from combined experimental and computational investigations is that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[2][4] This has significant implications for reaction design, particularly in anhydrous conditions.[5]
The Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Mechanistic Pathways of Transmetalation
The transmetalation step is often the rate-determining step and the most debated aspect of the Suzuki-Miyaura reaction.[6] Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. For boronic esters, the question of direct transmetalation versus a hydrolysis-first mechanism adds another layer of complexity.
Figure 2: Competing pathways for the transmetalation step.
Computational Workflow for Mechanistic Elucidation
DFT calculations are a powerful tool for investigating reaction mechanisms. A typical workflow involves geometry optimization of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature and to obtain thermodynamic data.
Figure 3: A typical workflow for computational studies of reaction mechanisms.
Comparative Performance: Pinacol Esters vs. Other Boron Reagents
Kinetic and computational studies have revealed significant differences in the rates of transmetalation depending on the nature of the boronic ester.[1] While pinacol esters are widely used due to their stability, other esters can offer faster reaction rates.
| Boron Reagent | Relative Rate of Transmetalation (krel) | Activation Barrier (kcal/mol) - DFT | Reference |
| 4-Fluorophenylboronic acid | 1.00 | Not explicitly stated for direct comparison | [1] |
| 4-Fluorophenylboronic acid pinacol ester | Very Slow | Higher than more reactive esters | [1] |
| 4-Fluorophenylboronic acid catechol ester | 11.5 | Lower | [1] |
| 4-Fluorophenylboronic acid diisopropyl ester | 0.39 | - | [1] |
| 4-Fluorophenylboronic acid dimethyl ester | - | - | [1] |
| 4-Fluorophenylboronic acid glycol ester | - | Lower | [1] |
Table 1: Comparison of relative transmetalation rates and computed activation barriers for various 4-fluorophenylboron reagents. The data highlights that the steric bulk and electronic properties of the diol backbone of the boronic ester have a profound impact on the reaction rate.
Experimental Protocols
General Procedure for Kinetic Studies of Transmetalation
Kinetic studies are typically performed using in situ monitoring techniques such as NMR spectroscopy.[1] A representative protocol is as follows:
-
A solution of the pre-formed palladium(II) hydroxo complex (e.g., [(i-Pr3P)(4-FC6H4)Pd(OH)]2) in a suitable deuterated solvent (e.g., THF-d8) is prepared in an NMR tube and cooled to a low temperature (e.g., -78 °C).
-
A pre-cooled solution of the boronic ester (e.g., p-tolylboronic acid pinacol ester) in the same solvent is added to the NMR tube.
-
The sample is quickly transferred to a pre-cooled NMR spectrometer, and spectra are acquired at regular intervals as the reaction is allowed to warm to the desired temperature.
-
The disappearance of the starting palladium complex and the appearance of the cross-coupled product are monitored over time to determine the reaction rate.
General Procedure for Suzuki-Miyaura Coupling with p-Tolylboronic Acid Pinacol Ester
A typical experimental setup for a Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel are added the aryl halide (1.0 equiv), p-tolylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Deoxygenated solvents (e.g., a mixture of 1,4-dioxane and water) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and an aqueous workup is performed, followed by extraction with an organic solvent. The product is then purified by column chromatography.
Conclusion
Computational studies, corroborated by experimental data, have been invaluable in deepening our understanding of the Suzuki-Miyaura coupling mechanism, particularly with the increasingly important class of boronic acid pinacol esters. The evidence strongly supports a direct transmetalation pathway for these esters, bypassing the need for hydrolysis. However, the choice of the diol backbone in the boronic ester significantly influences the reaction rate, with the sterically hindered and electron-donating pinacol group leading to slower transmetalation compared to less hindered and more electron-withdrawing analogues like catechol esters. This comparative understanding allows researchers to make more informed decisions in the selection of reagents and reaction conditions to optimize the synthesis of target molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a common organoboron compound in organic synthesis. The following procedures are based on the available safety data for structurally related compounds and general best practices for handling organoboron reagents.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and waste disposal protocols. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: Have a spill kit readily available that is appropriate for flammable solids or liquids. This should include an inert absorbent material.
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound is not extensively available, data for similar dioxaborolanes, such as the meta-tolyl isomer and pinacolborane, indicate the following potential hazards.[1][2][3] It is prudent to handle the p-tolyl derivative with the same level of caution.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][4] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4][5] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Flammability | Related compounds are flammable liquids or solids.[2][3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Reactivity with Water | Some related compounds react with water to release flammable gases.[2][3] | P231+P232: Handle and store contents under inert gas. Protect from moisture. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research setting.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
- The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.
2. Neutralization of Small Residual Amounts (for cleaning glassware):
- This procedure should only be performed by trained personnel in a chemical fume hood.
- Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) to dissolve any remaining residue. Collect this solvent rinse as hazardous waste.
- For quenching small, residual amounts, a cautious quenching with a protic solvent can be considered, though this may generate flammable byproducts. A common laboratory practice for boronic esters involves slow addition to a stirred, cooled solution of an alcohol, followed by an aqueous workup. However, for disposal, it is generally safer to dispose of the compound directly without chemical treatment.
3. Final Disposal:
- All waste, including the collected solid waste and any solvent rinses, must be disposed of through your institution's environmental health and safety (EHS) office.
- Do not dispose of this chemical down the drain or in regular trash.
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by EHS personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 195062-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Essential Safety and Operational Guide for Handling 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key organoboron compound in organic synthesis and materials science. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Immediate Safety and Handling Plan
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): A thorough hazard assessment is required to determine the appropriate PPE for the specific tasks being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over safety goggles when there is a splash hazard. | Protects against splashes and potential eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving may be necessary for added protection. | Prevents skin contact and irritation. |
| Body Protection | A flame-resistant lab coat worn over 100% cotton clothing. | Protects skin from splashes and potential flammability hazards. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only non-sparking tools if the compound is determined to be flammable.
-
Keep away from heat, sparks, open flames, and hot surfaces if flammability is a concern.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated solid materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone). Collect this rinseate as hazardous liquid waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help convert residual boronic acid derivatives into more water-soluble boronate salts. This rinsate should also be collected as hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Emergency Spill Response
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills (greater than 1 liter), contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Below is a workflow diagram for handling a chemical spill.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
